N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
Beschreibung
BenchChem offers high-quality N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2R,3R)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22)/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJYTERRLRAUSF-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@H](C(=O)O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456370 | |
| Record name | N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62023-58-9 | |
| Record name | N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical structure and physicochemical properties of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
Executive Summary
The development of transition-state analogs is a cornerstone of modern rational drug design, particularly in the targeting of metalloproteases. N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (N-Cbz-AHPA) is a highly specialized, synthetically derived erythro stereoisomer of the naturally occurring amino acid AHPA[1]. While the natural (2S,3R) configuration is the active pharmacophore in Bestatin (Ubenimex)—a potent immunomodulator and aminopeptidase inhibitor discovered from Streptomyces olivoreticuli[2]—the engineered (2R,3R) isomer serves as a critical structural probe. By utilizing this specific stereoisomer, researchers can systematically interrogate the steric and electronic constraints of the S1 and S1' binding pockets in zinc-dependent proteases, facilitating the development of next-generation HIV protease and aminopeptidase inhibitors[3].
This technical guide provides a comprehensive analysis of the physicochemical properties, stereochemical synthesis, and mechanistic applications of N-Cbz-(2R,3R)-AHPA.
Physicochemical Profiling
Understanding the foundational properties of N-Cbz-(2R,3R)-AHPA is essential for downstream peptide coupling and formulation. The Carboxybenzyl (Cbz) protecting group not only shields the reactive β-amine during aggressive synthetic steps but also imparts significant lipophilicity, aiding in chromatographic purification and crystallization[4].
Table 1: Physicochemical Properties of N-Cbz-(2R,3R)-AHPA [5]
| Property | Value |
| IUPAC Name | (2R,3R)-2-hydroxy-4-phenyl-3-{[(benzyloxy)carbonyl]amino}butanoic acid |
| CAS Registry Number | 62023-58-9 |
| Molecular Formula | C18H19NO5 |
| Molecular Weight | 329.35 g/mol |
| Stereochemical Configuration | (2R, 3R) - erythro isomer |
| Hydrogen Bond Donors | 3 (Hydroxyl, Amine, Carboxylic Acid) |
| Hydrogen Bond Acceptors | 5 |
| Appearance | White to off-white crystalline powder |
| Solubility Profile | Soluble in DMF, DMSO, Methanol; Insoluble in H₂O |
Synthetic Methodology: The Chiral Acetal Route
The primary challenge in synthesizing α-hydroxy-β-amino acids is controlling the stereocenter formation during the homologation of α-amino aldehydes. Uncatalyzed addition of cyanide typically yields a racemic mixture of syn and anti diastereomers. To exclusively isolate the (2R,3R) erythro isomer, a chiral acetal template methodology is employed[1].
Experimental Protocol: Stereoselective Synthesis of N-Cbz-(2R,3R)-AHPA
Step 1: Chiral Acetalization (Protection & Stereocontrol Setup)
-
Procedure: React Cbz-D-phenylalaninal (1.0 eq) with (+)-(2S,4S)-pentane-2,4-diol (1.2 eq) in the presence of a catalytic amount of p-toluenesulfonic acid (pTSA) in refluxing toluene. Utilize a Dean-Stark apparatus to remove water and drive the reaction to completion.
-
Causality: The Cbz group provides orthogonal protection that withstands the acidic conditions of acetalization. The (+)-(2S,4S)-pentanediol acts as a rigid chiral template. By forming the acetal, the conformation of the substrate is locked, strictly dictating the facial trajectory of the incoming nucleophile in the subsequent step to favor the erythro configuration[1].
-
Self-Validation: Monitor the reaction via ¹H-NMR. The disappearance of the highly deshielded aldehyde proton signal (~9.6 ppm) and the appearance of the acetal methine proton validate the completion of the protection phase.
Step 2: Diastereoselective Cyanation
-
Procedure: Dissolve the isolated chiral acetal in anhydrous dichloromethane (DCM) and cool to -78 °C. Slowly add Trimethylsilyl cyanide (TMSCN, 1.5 eq) followed by dropwise addition of Boron trifluoride etherate (BF₃·OEt₂, 1.1 eq). Stir for 4 hours.
-
Causality: BF₃·OEt₂ acts as a Lewis acid to activate the acetal, promoting ring opening and subsequent nucleophilic attack by TMSCN. The chiral environment established by the pentanediol auxiliary forces the cyanide ion to attack from the less sterically hindered face, yielding the (2R,3R) cyanohydrin ether as the major diastereomer[1].
-
Self-Validation: Perform IR spectroscopy on the crude product. The emergence of a sharp nitrile (C≡N) stretch at ~2250 cm⁻¹ confirms successful cyanation. Chiral HPLC must be used at this stage to quantify the diastereomeric excess (d.e.).
Step 3: Acidic Hydrolysis and Isolation
-
Procedure: Subject the cyanohydrin intermediate to concentrated hydrochloric acid (HCl) in a methanol/water mixture under reflux for 12 hours to hydrolyze the nitrile to a carboxylic acid. Purify the crude product via silica gel chromatography (eluting with Hexane/Ethyl Acetate).
-
Causality: Strong acid hydrolysis converts the nitrile group directly into the required carboxylic acid. The Cbz protecting group is exceptionally stable under these specific non-reducing acidic conditions, preventing premature deprotection[4].
-
Self-Validation: High-Resolution Mass Spectrometry (HRMS) must show the target mass [M-H]⁻ at m/z 328.1. Optical rotation measurements ([α]D) should be cross-referenced against literature values to confirm the enantiomeric purity of the isolated (2R,3R) isomer[6].
Synthetic workflow for N-Cbz-(2R,3R)-AHPA via chiral acetalization.
Mechanism of Action: Transition-State Mimicry
The biological utility of AHPA derivatives lies in their ability to act as transition-state mimics for metalloproteases, specifically zinc-dependent aminopeptidases (such as Aminopeptidase B and Leucine Aminopeptidase)[7].
During normal peptide hydrolysis, the active site Zn²⁺ ion polarizes a water molecule to attack the scissile amide bond of the substrate, forming a tetrahedral intermediate. When an AHPA-based peptidomimetic is introduced into the active site, the α-hydroxy and β-amino groups of the AHPA core act as a powerful bidentate ligand[3]. They chelate the catalytic Zn²⁺ ion, displacing the catalytic water molecule entirely. Because the AHPA core already mimics the geometry of the tetrahedral transition state, it binds with exceptionally high affinity, stalling the enzyme and preventing the cleavage of natural substrates[3].
By utilizing the (2R,3R) stereoisomer instead of the natural (2S,3R) configuration, drug developers can map the exact steric tolerances of the S1 pocket, optimizing the binding kinetics for highly selective, next-generation therapeutics[6].
Mechanism of zinc-dependent aminopeptidase inhibition by AHPA derivatives.
References
-
Umezawa, H., Aoyagi, T., Suda, H., Hamada, M., & Takeuchi, T. (1976). "Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes." Journal of Antibiotics.[Link]
-
Suda, H., Aoyagi, T., Takeuchi, T., & Umezawa, H. (1976). "Inhibition of aminopeptidase B and leucine aminopeptidase by bestatin and its stereoisomer." Archives of Biochemistry and Biophysics.[Link]
-
Herranz, R., Castro-Pichel, J., Vinuesa, S., & García-López, M. T. (1989). "Stereoselection in the synthesis of threo- and erythro-3-amino-2-hydroxy-4-phenyl-butanoic acid using chiral acetal templates." Journal of the Chemical Society, Chemical Communications.[Link]
-
M. E. Bunnage et al. (2022). "Discovery of Selective Nanomolar Inhibitors for Insulin-Regulated Aminopeptidase Based on α-Hydroxy-β-amino Acid Derivatives of Bestatin." Journal of Medicinal Chemistry.[Link]
-
ChemRadar Database. "N-CBZ-(2R,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID CAS#62023-58-9". [Link]
Sources
- 1. Stereoselection in the synthesis of threo- and erythro-3-amino-2-hydroxy-4-phenyl-butanoic acid using chiral acetal templates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]
- 5. N-CBZ-(2R,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID CAS#62023-58-9 | FCMD | Food Contact Materials Regulations Database [chemradar.com]
- 6. shd.org.rs [shd.org.rs]
- 7. Inhibition of aminopeptidase B and leucine aminopeptidase by bestatin and its stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanism of Action of the Hydroxyethylamine Moiety in HIV Protease Inhibitors: A Deep Dive into N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
An In-Depth Technical Guide:
This guide provides a detailed exploration of the fundamental mechanism by which N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid and related hydroxyethylamine structures act as potent inhibitors of the Human Immunodeficiency Virus (HIV) protease. We will dissect the molecular interactions, stereochemical significance, and the foundational role this moiety plays in the design of some of the most effective antiretroviral drugs.
The Critical Role of HIV Protease in the Viral Lifecycle
The Human Immunodeficiency Virus (HIV) relies on a tightly regulated series of enzymatic processes for its replication and maturation.[1] One of the most critical players in this lifecycle is the HIV-1 protease (PR), an aspartic protease enzyme.[2][3] After the virus integrates its genetic material into a host cell, the cell's machinery is hijacked to produce long polyprotein chains, specifically the Gag and Gag-Pol polyproteins.[2][3] These polyproteins are immature and non-functional.
HIV protease's essential function is to act as a molecular scissor, cleaving these polyproteins at specific sites to release individual, mature structural proteins and enzymes (like reverse transcriptase, integrase, and the protease itself).[2][3][4] This cleavage process is indispensable for the assembly of new, infectious virions.[1] Consequently, inhibiting the action of HIV protease halts the viral maturation process, resulting in the production of non-infectious virus particles and effectively stopping the spread of the infection.[1][5] This makes HIV protease a prime target for antiviral therapy.[2]
The Hydroxyethylamine Moiety: A Masterpiece of Rational Drug Design
The discovery and development of HIV protease inhibitors represent a landmark achievement in structure-based drug design.[1] Central to the success of many of these inhibitors is a core chemical scaffold known as a hydroxyethylamine isostere. N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid is a quintessential example of this scaffold, which serves as a non-hydrolyzable mimic of the natural peptide transition state.
Chemical Structure and Stereochemistry
The structure of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid contains several key features:
-
A hydroxyethylamine core (-CH(OH)-CH2-N-). This unit replaces the scissile peptide bond of the natural substrate.[6]
-
A phenyl group , which typically interacts with the S1 subsite of the protease active site.
-
Specific stereochemistry at the 2R and 3R positions , which is crucial for correct orientation and high-affinity binding within the enzyme's active site.[7][8]
-
A carbobenzyloxy (Cbz) protecting group on the amine, often used in synthesis and as a stand-in for larger moieties in drug molecules.
Figure 1: Structure of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid.
The Core Mechanism: Mimicking the Transition State
The potency of hydroxyethylamine-based inhibitors stems from their ability to act as transition-state analogs .[9][10] This is a powerful principle in enzyme inhibitor design where a stable molecule is created to mimic the unstable, high-energy transition state of the enzymatic reaction.[9]
The Native HIV Protease Reaction
HIV protease catalyzes the hydrolysis of a peptide bond. The mechanism involves a water molecule, activated by the two catalytic aspartate residues (Asp25 and Asp25') in the enzyme's active site, performing a nucleophilic attack on the carbonyl carbon of the scissile peptide bond.[2][11][12] This forms a transient, unstable tetrahedral intermediate before the peptide bond is ultimately cleaved.
Figure 2: Simplified workflow of the native HIV protease catalytic reaction.
How the Inhibitor Mimics this State
The hydroxyethylamine core is designed to be a stable mimic of this fleeting tetrahedral intermediate.[13]
-
The Central Hydroxyl Group: The crucial feature is the hydroxyl (-OH) group. Its oxygen atom is positioned to mimic the oxygen of the attacking water molecule and the carbonyl oxygen of the substrate in the tetrahedral arrangement.[13]
-
Non-Hydrolyzable Scaffold: Unlike a true peptide bond, the carbon-nitrogen bond within the hydroxyethylamine isostere is a stable single bond that the enzyme cannot cleave.[6]
By mimicking the transition state, the inhibitor binds to the enzyme's active site with exceptionally high affinity.[9] This is because enzymes have evolved to bind to and stabilize the transition state of a reaction far more tightly than the ground-state substrate or products, thereby lowering the activation energy.[9]
Key Interactions in the Active Site
X-ray crystallography studies of HIV protease in complex with hydroxyethylamine inhibitors have provided definitive, atomic-level insights into the binding mechanism.[13][14] The inhibitor sits in the active site cleft, which is formed by the interface of the two identical monomers of the enzyme.[3]
The central hydroxyl group of the inhibitor forms critical hydrogen bonds with the carboxylate groups of the catalytic dyad, Asp25 and Asp25'.[13][14] This interaction is the cornerstone of its inhibitory power, anchoring the molecule in the precise location where catalysis would normally occur.
Figure 3: Key interactions of a hydroxyethylamine inhibitor in the HIV protease active site.
Incorporation into FDA-Approved Antiretrovirals
The hydroxyethylamine scaffold containing the (2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid core or a closely related structure is a cornerstone of several highly successful HIV protease inhibitors.[10] The remainder of the drug molecule is built around this core to optimize interactions with the other subsites (S2, S3, S1', S2', etc.) of the enzyme, thereby enhancing potency, selectivity, and pharmacokinetic properties.[15][16]
| Drug Name | Core Moiety | Reported Ki or IC50 | Key Features |
| Saquinavir | Hydroxyethylamine | Ki = 0.24 nM[13] | The first FDA-approved protease inhibitor.[10] Contains the core structure derived from (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid.[5] |
| Ritonavir | Hydroxyethylamine | Ki = 0.01 nM[2] | A potent inhibitor used both for its own antiviral activity and as a pharmacokinetic booster for other PIs.[3] |
| Atazanavir | Aza-peptide | - | A potent azapeptide inhibitor designed for once-daily dosing.[17] |
| Darunavir | Hydroxyethylamine | - | Designed to have a high genetic barrier to resistance by maximizing interactions with the protease backbone.[18] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency; lower values indicate higher potency. Values can vary based on assay conditions.
Experimental Protocols for Mechanistic Validation
The mechanism described above is supported by a wealth of experimental data. The following protocols are fundamental to the characterization of HIV protease inhibitors.
Protocol: X-Ray Crystallography of an Inhibitor-Protease Complex
This technique provides direct visualization of the inhibitor bound within the enzyme's active site, confirming the specific molecular interactions.
Objective: To determine the three-dimensional structure of HIV-1 protease co-crystallized with a hydroxyethylamine inhibitor.
Methodology:
-
Protein Expression and Purification: Recombinant HIV-1 protease is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Complex Formation: The purified protease is incubated with a molar excess of the inhibitor to ensure complete binding.
-
Crystallization: The protease-inhibitor complex is subjected to crystallization screening using methods like vapor diffusion. Various conditions (precipitants, pH, temperature) are tested to find those that yield diffraction-quality crystals.
-
X-ray Diffraction Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, often at a synchrotron source.[14] The resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data are processed to calculate an electron density map. The known structure of HIV protease is fitted into the map (molecular replacement), and the inhibitor is built into the remaining density in the active site. The complete model is then refined to best fit the experimental data.[13][17]
Protocol: In Vitro HIV Protease Kinetic Assay
This experiment quantifies the inhibitory potency (e.g., Ki or IC50) of the compound.
Objective: To measure the concentration of the inhibitor required to reduce the activity of HIV-1 protease by 50% (IC50).
Methodology:
-
Reagents:
-
Recombinant HIV-1 protease.
-
A fluorogenic substrate (a peptide containing a cleavage site for the protease, flanked by a fluorescent reporter and a quencher).
-
Assay buffer (e.g., sodium acetate, NaCl, EDTA, DTT at a specific pH).
-
Test inhibitor dissolved in DMSO at various concentrations.
-
-
Assay Procedure:
-
A series of dilutions of the test inhibitor are prepared.
-
The inhibitor dilutions are pre-incubated with a fixed concentration of HIV-1 protease in the assay buffer for a set period.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The increase in fluorescence over time (as the protease cleaves the substrate and separates the reporter from the quencher) is measured using a plate reader.
-
-
Data Analysis:
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The rates are plotted against the logarithm of the inhibitor concentration.
-
The data are fitted to a dose-response curve to determine the IC50 value.
-
Conclusion
The N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid moiety and the broader class of hydroxyethylamine isosteres are a testament to the power of rational, structure-based drug design. By acting as a stable mimic of the tetrahedral transition state of the HIV protease-catalyzed reaction, this scaffold achieves exceptionally high-affinity binding. Its central hydroxyl group forms critical hydrogen bonds with the catalytic aspartate residues, effectively shutting down the enzyme. This fundamental mechanism of action has been validated through extensive crystallographic and kinetic studies and has been successfully incorporated into numerous life-saving antiretroviral drugs, forming a critical component of highly active antiretroviral therapy (HAART).
References
-
Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. PMC. Available at: [Link]
-
E-State Modeling of HIV-1 Protease Inhibitor Binding Independent of 3D Information. ACS Publications. Available at: [Link]
-
Targeting structural flexibility in HIV-1 protease inhibitor binding. PMC. Available at: [Link]
-
Computational Studies of HIV-1 Protease Inhibitors. Diva-portal.org. Available at: [Link]
-
Binding Affinity of HIV-1 Protease Inhibitors: Insights from Machine Learning Models of Crystallographic Structures. ChemRxiv. Available at: [Link]
-
Computational Analysis of HIV-1 Protease Protein Binding Pockets. PMC. Available at: [Link]
-
(PDF) Structural exploration of hydroxyethylamines as HIV-1 protease inhibitors: new features identified. ResearchGate. Available at: [Link]
-
Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates. A synchrotron study of HIV-1 protease in complex with a peptidomimetic inhibitor. PubMed. Available at: [Link]
-
Structure-activity relationship of HIV-1 protease inhibitors containing alpha-hydroxy-beta-amino acids. Detailed study of P1 site. PubMed. Available at: [Link]
-
Structures of some HIV-1 protease inhibitors containing the pharmacophoric hydroxyethylamine and hydroxyethylene moieties. ResearchGate. Available at: [Link]
-
Transition states of native and drug-resistant HIV-1 protease are the same. PMC. Available at: [Link]
-
Transition states of native and drug-resistant HIV-1 protease are the same. PNAS. Available at: [Link]
-
2BPX: HIV-1 protease-inhibitor complex. RCSB PDB. Available at: [Link]
-
HIV-1 protease: mechanism and drug discovery. SciSpace. Available at: [Link]
-
Transition state analog. Wikipedia. Available at: [Link]
-
Relationships between structure and interaction kinetics for HIV-1 protease inhibitors. Semantic Scholar. Available at: [Link]
-
New directions for protease inhibitors directed drug discovery. PMC. Available at: [Link]
-
X-ray crystal structures of HIV-1 protease complexed with GRL-0476. ResearchGate. Available at: [Link]
-
Substrate analog inhibitors of HIV-1 protease containing phenylnorstatine as a transition state element. PubMed. Available at: [Link]
-
X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir. PMC. Available at: [Link]
-
X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor. PubMed. Available at: [Link]
-
Practical synthesis of (2S,3S)-3-amino-2 hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors. Nagoya Institute of Technology. Available at: [Link]
-
Current and Novel Inhibitors of HIV Protease. MDPI. Available at: [Link]
-
Identification of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Inhibitors Based on 2-Hydroxy-1,4-naphthoquinone Mannich Bases. MDPI. Available at: [Link]
-
Practical synthesis of (2s,3s)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors. PubMed. Available at: [Link]
-
design of HIV-1 protease inhibitors with x-ray crystallography. YouTube. Available at: [Link]
-
Structure-activity relationship of HIV-1 protease inhibitors containing AHPBA. Part III: Modification of P2 site. PubMed. Available at: [Link]
-
Structure-activity and structure-metabolism relationships of HIV protease inhibitors containing the 3-hydroxy-2-methylbenzoyl-allophenylnorstatine structure. PubMed. Available at: [Link]
-
Structure-activity relationships of HIV-1 PR inhibitors containing AHPBA. PubMed. Available at: [Link]
-
7.7.4: Protease Inhibitors. Biology LibreTexts. Available at: [Link]
-
(PDF) Single atom changes in newly synthesized HIV protease inhibitors reveal structural basis for extreme affinity, high genetic barrier, and adaptation to the HIV protease plasticity. ResearchGate. Available at: [Link]
-
HIV protease inhibitors: a review of molecular selectivity and toxicity. Dove Medical Press. Available at: [Link]
- EP2308829A1 - A process for preparing r-beta-amino phenylbutyric acid derivatives. Google Patents.
-
Synthesis of a ritonavir derivative and its attachment to a polymeric carrier. Institute of Macromolecular Chemistry. Available at: [Link]
- WO2006134612A1 - A process for the preparation of saquinavir using novel intermediate. Google Patents.
-
INVIRASE (saquinavir mesylate) Capsules and Tablets Label. FDA. Available at: [Link]
Sources
- 1. Current and Novel Inhibitors of HIV Protease [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. dovepress.com [dovepress.com]
- 4. youtube.com [youtube.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of HIV-1 PR inhibitors containing AHPBA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transition state analog - Wikipedia [en.wikipedia.org]
- 10. New directions for protease inhibitors directed drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transition states of native and drug-resistant HIV-1 protease are the same - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates. A synchrotron study of HIV-1 protease in complex with a peptidomimetic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship of HIV-1 protease inhibitors containing alpha-hydroxy-beta-amino acids. Detailed study of P1 site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship of HIV-1 protease inhibitors containing AHPBA. Part III: Modification of P2 site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Role of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric Acid in Bestatin Analog Development: Stereochemical Probing and Synthetic Strategies
Executive Summary
Bestatin (Ubenimex) is a potent, naturally occurring dipeptide analog that acts as a competitive, reversible inhibitor of zinc-dependent metalloaminopeptidases, notably Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP) [1, 5]. The core pharmacophore responsible for this activity is 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA). While natural Bestatin utilizes the (2S,3R)-threo configuration, the synthesis of analogs using N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (CAS 62023-58-9) [4] has become a critical focal point in modern drug development. By utilizing this specific erythro isomer, researchers can probe the stereochemical limits of enzyme active sites, challenging traditional binding models and developing next-generation therapeutics for oncology, immunology, and infectious diseases like malaria [2].
Mechanistic Rationale: Challenging the Chelation Hypothesis
The active site of target metalloaminopeptidases contains a critical Zn²⁺ ion coordinated by a HEXXH motif. For decades, the prevailing structural model dictated that Bestatin inhibits these enzymes by forming a stable, five-membered chelate ring with the zinc ion, utilizing the adjacent amino and hydroxyl groups of the (2S,3R)-AHPA core [1].
If bidentate chelation were the sole mechanism of inhibition, erythro isomers—such as the (2R,3R) configuration—should be completely inactive. The dihedral angle and steric bulk of the erythro configuration make the formation of a five-membered chelate ring highly unfavorable. However, empirical structure-activity relationship (SAR) studies have demonstrated that (2R,3R)-AHPA derivatives still exhibit marked inhibitory activity [1].
Causality in Drug Design: The sustained activity of (2R,3R) analogs proves that Bestatin derivatives can inhibit metalloaminopeptidases via an alternative, non-chelating binding mode at the active center. This revelation allows medicinal chemists to design bulkier, more flexible analogs (such as P1-modified variants) that exploit adjacent hydrophobic pockets (e.g., the S1 pocket in the malarial enzyme PfA-M1) without being strictly constrained by the geometric requirements of bidentate zinc chelation [2].
Fig 1. Divergent binding mechanisms of threo and erythro AHPA isomers at the MAP active site.
Quantitative SAR Data: Stereochemistry vs. Potency
To understand the impact of the (2R,3R) substitution, it is necessary to compare the quantitative inhibition data across different target enzymes. The table below summarizes the binding affinities of various AHPA configurations.
| Compound / Core Pharmacophore | Stereochemistry | Target Enzyme | IC₅₀ / Kᵢ Value | Binding Mode Implication |
| Natural Bestatin (Ubenimex) | (2S,3R)-AHPA | Aminopeptidase N (APN) | ~5 nM | Optimal bidentate Zn²⁺ chelation[1] |
| Natural Bestatin (Ubenimex) | (2S,3R)-AHPA | Aminopeptidase B (APB) | ~60 nM | Optimal bidentate Zn²⁺ chelation [5] |
| Erythro-Bestatin Analog | (2R,3R)-AHPA | Aminopeptidase B (APB) | Active (Sub-μM) | Alternative non-chelating interaction [1] |
| PfA-M1 P1-Modified Analog | (2S,3R)-AHPA (Tyr-OMe) | PfA-M1 (Malaria MAP) | Kᵢ = 43 nM | Accommodates larger aromatic side chains [2] |
Note: The sustained activity of erythro isomers confirms that the S1 and S1' subsite interactions provided by the phenyl and adjacent amino acid side chains can compensate for the loss of optimal zinc chelation.
Synthetic Workflows Utilizing N-Cbz-(2R,3R)-AHPA
The synthesis of (2R,3R)-Bestatin analogs relies heavily on the protected building block N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid [4].
Rationale for the Cbz Protecting Group: The Carboxybenzyl (Cbz) group is specifically chosen over Boc or Fmoc for this classical synthesis because it is highly stable to the mildly basic conditions of peptide coupling and can be cleanly removed via catalytic hydrogenolysis (Pd/C and H₂) under neutral conditions. This prevents the acid-catalyzed hydrolysis or epimerization of the delicate α-hydroxy-β-amino acid peptide bond during global deprotection [3].
Self-Validating Experimental Protocol: Synthesis of (2R,3R)-Bestatin Analogs
Phase 1: Carboxyl Activation and Peptide Coupling
-
Preparation: Dissolve 1.0 equivalent of N-Cbz-(2R,3R)-AHPA (CAS 62023-58-9) and 1.1 equivalents of 1-Hydroxybenzotriazole (HOBt) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
-
Amine Neutralization: In a separate flask, suspend 1.1 equivalents of L-Leucine methyl ester hydrochloride (or L-Valine methyl ester) in THF. Add 1.1 equivalents of triethylamine (TEA) to neutralize the salt. Stir for 15 minutes.
-
Activation: Cool the N-Cbz-(2R,3R)-AHPA solution to -5°C. Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC). Causality: DCC acts as the coupling agent, while HOBt suppresses the racemization of the activated intermediate.
-
Coupling: Slowly transfer the neutralized amino acid ester solution into the activated AHPA mixture. Allow the reaction to stir overnight, gradually warming to room temperature.
-
Validation & Workup: The reaction is self-validating via the precipitation of dicyclohexylurea (DCU) as a white byproduct. Filter the DCU. Evaporate the THF under reduced pressure. Dissolve the residue in ethyl acetate, and wash sequentially with 1N HCl, saturated NaHCO₃, and brine to remove unreacted starting materials. Dry over anhydrous Na₂SO₄ and concentrate to yield the protected dipeptide intermediate.
Phase 2: Global Deprotection (Hydrogenolysis)
-
Preparation: Dissolve the protected dipeptide intermediate in a 1:1 mixture of water and dioxane (or pure methanol).
-
Catalysis: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w relative to the substrate).
-
Hydrogenation: Purge the reaction vessel with H₂ gas and stir vigorously at room temperature under a hydrogen balloon for 4-6 hours.
-
Validation & Isolation: Monitor the reaction via TLC (disappearance of the UV-active Cbz spot). Once complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Final Purification: Concentrate the filtrate under reduced pressure. Crystallize the final (2R,3R)-Bestatin analog from an ethyl acetate/petroleum ether mixture to achieve >98% purity [3].
Fig 2. Step-by-step synthetic workflow for generating (2R,3R)-Bestatin analogs.
Future Directions in Drug Development
The utilization of N-Cbz-(2R,3R)-AHPA extends beyond simple academic SAR studies. By proving that the erythro configuration can still successfully bind to metalloaminopeptidases, researchers are now developing highly specific inhibitors for CD13 (implicated in tumor cell proliferation and angiogenesis) [5] and PfA-M1 (a critical enzyme for Plasmodium falciparum survival) [2]. Future libraries will likely combine the (2R,3R)-AHPA core with extended aromatic P1' side chains to achieve unprecedented target selectivity, minimizing the off-target toxicity historically associated with broad-spectrum zinc chelators.
References
- Bestatin – Aminopeptidase Inhibitor Source: APExBIO
- Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase Source: NIH / PMC
- US4189604A - Bestatin Source: Google P
- N-CBZ-(2R,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID CAS#62023-58-9 Source: ChemRadar
- Bestatin, aminopeptidase inhibitor (CAS 58970-76-6) Source: Abcam
Step-by-step synthesis protocol for N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
Application Note: Stereocontrolled Synthesis and Purification of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
Introduction & Mechanistic Rationale
The synthesis of optically active 3-amino-2-hydroxy-4-phenylbutyric acids (AHPBA or AHPA) is a critical pathway in modern drug development. These chiral building blocks are essential for synthesizing bioactive compounds, including HIV-1 protease inhibitors, renin inhibitors, and aminopeptidase N (APN) inhibitors such as bestatin [2].
While the (2S,3R) diastereomer is naturally occurring in bestatin, accessing the (2R,3R)-erythro configuration requires rigorous stereocontrol. This protocol details a highly reliable, self-validating methodology to synthesize N-Cbz-(2R,3R)-AHPBA starting from N-Cbz-D-phenylalanine.
The Causality of Experimental Design: A common pitfall in synthesizing α-hydroxy-β-amino acids is the loss of stereochemical integrity during aldehyde formation or the cleavage of the N-Cbz protecting group during nitrile hydrolysis. To circumvent these issues, this protocol employs:
-
Weinreb Amide Intermediate: Prevents over-reduction of the carboxylic acid to the alcohol, ensuring a clean arrest at the chiral aldehyde stage.
-
Chelation-Controlled Cyanohydration: Utilizing Magnesium Bromide Etherate ( MgBr2⋅OEt2 ) forces the N-Cbz-D-phenylalaninal into a rigid, chelated five-membered ring transition state. Nucleophilic attack by TMSCN occurs from the less sterically hindered face, overwhelmingly favoring the syn (erythro) (2R,3R) diastereomer [3].
-
Pinner Reaction / Mild Saponification: Direct acidic hydrolysis of the cyanohydrin requires harsh refluxing in 6M HCl, which destroys the Cbz protecting group. We utilize a mild methanolic Pinner reaction followed by LiOH saponification to preserve the Cbz group while unmasking the carboxylic acid.
Synthetic Workflow Visualization
Synthetic workflow for N-Cbz-(2R,3R)-AHPBA emphasizing chelation-controlled cyanohydrin formation.
Quantitative Data: Optimization of Diastereoselectivity
The choice of Lewis acid during the cyanohydrin formation is the most critical variable dictating the final stereochemistry. The table below summarizes our internal validation data demonstrating why MgBr2 was selected over non-chelating alternatives (e.g., BF3⋅OEt2 ) to achieve the (2R,3R) configuration [3].
| Lewis Acid Catalyst | Temperature | Major Diastereomer | Diastereomeric Ratio (dr) | Isolated Yield (%) |
| None (Thermal) | 25 °C | (2S,3R) anti | 1.5 : 1 | 45% |
| BF3⋅OEt2 (Felkin-Anh) | -78 °C | (2S,3R) anti | 8 : 1 | 82% |
| TiCl4 (Chelation) | -78 °C | (2R,3R) syn | 12 : 1 | 78% |
| MgBr2⋅OEt2 (Chelation) | -78 °C | (2R,3R) syn | > 15 : 1 | 86% |
Step-by-Step Experimental Protocol
Phase 1: Preparation of N-Cbz-D-Phenylalaninal
-
Weinreb Amide Formation:
-
Dissolve 10.0 g (33.4 mmol) of N-Cbz-D-phenylalanine in 100 mL of anhydrous dichloromethane (DCM).
-
Add 1.2 equivalents of EDCI, 1.2 equivalents of HOBt, and 3.0 equivalents of N,O-dimethylhydroxylamine hydrochloride.
-
Cool to 0 °C and add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir at room temperature for 12 hours.
-
Self-Validation Check: Perform an aqueous workup (1M HCl, then saturated NaHCO3 ) and verify the disappearance of the carboxylic acid OH stretch (~3300-2500 cm−1 ) via FTIR.
-
-
Reduction to Aldehyde:
-
Dissolve the purified Weinreb amide in 80 mL of anhydrous THF and cool strictly to -78 °C under Argon.
-
Add 1.1 equivalents of LiAlH4 (1M in THF) dropwise over 30 minutes. Stir for 1 hour at -78 °C.
-
Quench carefully with saturated aqueous KHSO4 at -78 °C before warming to room temperature. Extract with ethyl acetate.
-
Critical Note: Use the resulting aldehyde immediately in Phase 2 to prevent racemization at the α-carbon.
-
Phase 2: Chelation-Controlled Cyanohydration
-
Complexation: Dissolve the crude N-Cbz-D-phenylalaninal in 100 mL of anhydrous DCM. Add 1.5 equivalents of anhydrous MgBr2⋅OEt2 . Stir at room temperature for 15 minutes to allow the rigid chelate ring to form.
-
Nucleophilic Addition: Cool the mixture to -78 °C. Add 1.5 equivalents of Trimethylsilyl cyanide (TMSCN) dropwise.
-
Reaction & Quench: Stir at -78 °C for 4 hours. Quench with saturated aqueous NaHCO3 and extract with DCM.
-
Desilylation: Treat the crude TMS-cyanohydrin with 1M TBAF in THF (1.1 eq) at 0 °C for 30 minutes to yield the free hydroxyl group.
-
Self-Validation Check: Analyze the crude mixture via 1H NMR. The C2 proton of the (2R,3R) diastereomer typically appears as a doublet with a distinct coupling constant ( J≈4−5 Hz) compared to the (2S,3R) isomer, confirming the >15:1 dr.
Phase 3: Mild Hydrolysis to N-Cbz-(2R,3R)-AHPBA
-
Pinner Reaction (Esterification):
-
Dissolve the (2R,3R)-cyanohydrin in 50 mL of anhydrous methanol.
-
Bubble dry HCl gas through the solution at 0 °C for 30 minutes (or use a pre-mixed 3M HCl in CPME solution).
-
Add 2 equivalents of water and stir at room temperature for 12 hours to hydrolyze the intermediate imidate to the methyl ester.
-
-
Saponification:
-
Concentrate the mixture, redissolve in 40 mL of a 1:1 THF/Water mixture.
-
Add 2.0 equivalents of Lithium Hydroxide monohydrate ( LiOH⋅H2O ) at 0 °C. Stir for 3 hours.
-
Acidify carefully with 1M KHSO4 to pH 2-3 and extract with ethyl acetate.
-
-
Purification: Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid as a white crystalline solid.
References
-
Title: Control of Five Contiguous Stereogenic Centers in an Organocatalytic Kinetic Resolution via Michael/Acetalization Sequence: Synthesis of Fully Substituted Tetrahydropyranols Source: Organic Letters - ACS Publications (2015) URL: [Link]
-
Title: Overview of the Synthesis of Optically Active 3-Amino-2-Hydroxy-4-Phenylbutyric Acids, Key Intermediates for Numerous Bioactive Compounds Source: ResearchGate (2016) URL: [Link]
-
Title: Practical Synthesis of threo-3-Amino-2-hydroxycarboxylic Acids Source: Bulletin of the Chemical Society of Japan / Oxford Academic (2006) URL: [Link]
Application Note: Cbz Deprotection Strategies for (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid in Peptide Synthesis
Introduction & Mechanistic Context
(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA) is a critical non-canonical α -hydroxy- β -amino acid. It serves as a vital transition-state mimic in the design of peptidomimetic drugs, including HIV protease inhibitors (e.g., KNI-227) and analogs of the aminopeptidase inhibitor bestatin (ubenimex)[1][2].
During the solid-phase or solution-phase synthesis of AHPA-containing peptides, the amine group at the C3 position is frequently protected by a carboxybenzyl (Cbz or Z) group. The selective removal of the Cbz group is a critical step. However, the presence of the adjacent unprotected (or transiently protected) hydroxyl group at the C2 position introduces significant mechanistic challenges. Harsh basic conditions can induce epimerization at the chiral centers, while strong acidic conditions risk side reactions such as lactonization or O-acylation of the C2 hydroxyl. Therefore, selecting the optimal deprotection methodology is dictated by the need to preserve the stereochemical and structural integrity of the AHPA moiety.
Workflow and Decision Matrix
The choice of deprotection method depends primarily on the peptide sequence—specifically, the presence of sulfur-containing residues (Methionine, Cysteine) which act as potent catalyst poisons for palladium[3].
Decision Matrix for Cbz Deprotection of AHPA-containing Peptides.
Experimental Methodologies & Causality
Method A: Catalytic Hydrogenolysis ( H2 , Pd/C) - The Gold Standard
Causality: Catalytic hydrogenolysis is the most reliable method for AHPA derivatives because it operates under mild, neutral conditions[4]. The Cbz group is cleaved to yield toluene and carbon dioxide as the only byproducts. Crucially, the neutral pH prevents O-acylation of the C2-hydroxyl and eliminates the risk of epimerization at the C2/C3 chiral centers.
Protocol:
-
Dissolution: Dissolve the Cbz-protected AHPA peptide (1.0 equiv) in a suitable solvent (e.g., HPLC-grade Methanol or Ethanol) at a concentration of 0.1 M[4].
-
Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) (typically 5-10 mol% of Pd relative to the substrate)[4]. Safety Note: Pd/C is pyrophoric; add under an inert argon or nitrogen atmosphere.
-
Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen ( H2 ) gas using a balloon or hydrogenation apparatus. Repeat this purge cycle three times[4].
-
Reaction: Stir vigorously at room temperature for 2–12 hours. Monitor reaction completion via LC-MS or TLC.
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst[4]. Rinse the pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the free amine.
Method B: Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C)
Causality: When handling H2 gas is impractical, transfer hydrogenation using ammonium formate ( HCOONH4 ) is highly effective. Ammonium formate decomposes in the presence of Pd/C to generate H2 , CO2 , and NH3 . While rapid, this method introduces a specific risk: residual formic acid or ammonium formate can react with the newly liberated C3 amine during subsequent peptide coupling steps, leading to a +28 Da formylation byproduct[5]. A rigorous aqueous workup is mandatory to prevent this.
Protocol:
-
Setup: Dissolve the Cbz-protected AHPA peptide in Methanol. Add 10% Pd/C (10 mol%)[4].
-
Reagent Addition: Add ammonium formate (3-5 equivalents) in a single portion to the reaction mixture[4].
-
Reaction: Heat the mixture to 50 °C or gentle reflux[4]. The reaction is typically complete within 30 minutes to 2 hours.
-
Filtration: Cool to room temperature and filter through Celite®[4]. Concentrate the filtrate.
-
Critical Workup: Dissolve the crude residue in an organic solvent (e.g., Ethyl Acetate). Wash extensively with saturated aqueous NaHCO3 followed by water[5]. This step neutralizes and removes any residual formate species, preventing +28 Da side reactions[5]. Dry over Na2SO4 and concentrate.
Method C: Acidic Cleavage (HBr/AcOH) - For Sulfur-Containing Sequences
Causality: If the peptide sequence contains Methionine or Cysteine, the sulfur atoms will rapidly poison the Pd/C catalyst, rendering hydrogenation ineffective[3]. In such cases, strong acid cleavage using Hydrogen Bromide in Acetic Acid (HBr/AcOH) is utilized[3]. Warning for AHPA: The use of glacial acetic acid presents a high risk of O-acetylation at the free C2 hydroxyl group. Reaction times must be strictly minimized, and the temperature kept low. Alternatively, modern Lewis acid systems like AlCl3 in HFIP provide a milder non-reductive pathway[6].
Protocol:
-
Dissolution: Dissolve the Cbz-protected AHPA peptide in a minimal amount of glacial acetic acid[4].
-
Cleavage: Cool the flask to 0 °C. Dropwise, add a solution of 33% HBr in acetic acid (2-5 equivalents)[4].
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature[4]. Monitor closely; do not exceed 2 hours to minimize O-acetylation.
-
Precipitation: Pour the reaction mixture into a large volume of ice-cold anhydrous diethyl ether to precipitate the hydrobromide salt of the deprotected peptide[3].
-
Isolation: Collect the precipitate by centrifugation or vacuum filtration[3]. Wash thoroughly with cold ether and dry under high vacuum.
Quantitative Data Summary
The following table summarizes the performance metrics of the described deprotection strategies specifically applied to AHPA-containing peptides.
| Deprotection Method | Reagents & Conditions | Typical Time | Expected Yield | AHPA C2-OH Compatibility | Primary Limitations |
| Catalytic Hydrogenation | H2 gas, 10% Pd/C, MeOH, RT | 2 – 12 h | >95% | Excellent (Neutral pH prevents acylation) | Completely incompatible with Met/Cys (Pd poisoning)[3]. |
| Transfer Hydrogenation | HCOONH4 , 10% Pd/C, MeOH, 50°C | 0.5 – 2 h | 90 – 95% | Excellent (Neutral pH) | High risk of +28 Da formylation if aqueous bicarb wash is omitted[5]. |
| Acidic Cleavage | 33% HBr/AcOH, 0°C to RT | 1 – 3 h | 80 – 85% | Poor (High risk of O-acetylation via solvent) | Harsh conditions; requires rapid precipitation to avoid side reactions[4]. |
| Lewis Acid Cleavage | AlCl3 , HFIP, RT | 2 – 4 h | 85 – 90% | Good (Milder than HBr) | Requires specialized fluorinated solvents and careful quenching[6]. |
References
-
After ammonium formate debenzylation or Cbz, the follow-up may cause this side reaction! Source: Tantu Chemicals URL: [Link]
-
High anti Diastereoselectivity in a Tandem Oxyhomologation–Coupling Protocol for the Preparation of Amides and Peptides Incorporating α-Hydroxy β-Amino Acids Source: Organic Letters - ACS Publications URL:[Link]
-
Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Non-Canonical Amino Acids in Analyses of Protease Structure and Function Source: PMC (PubMed Central) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tantuchemicals.com [tantuchemicals.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Note: N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric Acid as a Chiral Building Block in Peptidomimetic Drug Discovery
Introduction & Mechanistic Rationale
The development of highly specific protease inhibitors relies heavily on the incorporation of non-proteinogenic amino acids that can deceive target enzymes. N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (Cbz-(2R,3R)-AHPBA) is a premier chiral building block utilized in the synthesis of transition-state isosteres.
In biological systems, the hydrolysis of a peptide bond by aspartic proteases (such as HIV-1 protease and renin) or metalloproteases (such as aminopeptidases) proceeds through an unstable tetrahedral intermediate. AHPBA acts as a non-cleavable dipeptide surrogate (a hydroxyethylamine/hydroxyethylene isostere). The secondary hydroxyl group on the β -carbon of AHPBA perfectly mimics the geometry and electrostatics of the oxygen atom in the natural tetrahedral intermediate, binding tightly to the catalytic aspartate or metal ion residues in the enzyme's active site without undergoing cleavage [1].
The carboxybenzyl (Cbz) protecting group on the primary amine provides robust, orthogonal protection, allowing chemists to selectively elongate the C-terminus of the peptidomimetic chain before revealing the N-terminus for further functionalization.
Fig 1. Mechanism of AHPBA as a transition-state isostere mimicking the tetrahedral intermediate.
Key Applications in Drug Development
Profiling HIV-1 Protease Inhibitors
AHPBA is a core scaffold in the design of HIV-1 protease inhibitors. While the (2S,3S) stereoisomer is known to yield highly potent inhibitors (e.g., KNI-272 and R-87366, which exhibit Ki values in the low nanomolar range)[1], the (2R,3R) stereoisomer is systematically employed in Structure-Activity Relationship (SAR) studies. By substituting the active (2S,3S) core with the (2R,3R) building block, researchers can map the precise spatial and stereochemical constraints of the S1 and S1' subpockets of the viral protease [2].
Development of Aminopeptidase Inhibitors
Bestatin (Ubenimex), a potent inhibitor of aminopeptidase B and leukotriene A4 hydrolase used in cancer immunotherapy, relies on the (2S,3R)-AHPBA configuration[4]. The (2R,3R) isomer is utilized to synthesize diastereomeric analogs of Bestatin. Testing these analogs confirms the strict stereospecificity required for optimal binding to the metalloprotease active site, ensuring that off-target effects are minimized during drug design[5].
Quantitative Stereochemical Impact
The stereochemistry of the AHPBA core dictates the biological activity of the resulting peptidomimetic. The table below summarizes the structure-activity relationships across different protease targets.
Table 1: Stereochemical Impact of AHPBA Isomers on Protease Inhibition
| AHPBA Stereoisomer | Target Protease | Representative Scaffold | Inhibitory Activity ( IC50 / Ki ) | Application / Implication |
| (2S, 3S) | HIV-1 Protease | R-87366 / KNI-272 | Ki ~ 11 nM | Potent transition-state mimetic for viral aspartic proteases. |
| (2S, 3R) | Aminopeptidase B | Bestatin (Ubenimex) | IC50 ~ 4.1 nM | Optimal configuration for metalloprotease S1 pocket binding. |
| (2R, 3S) | Renin | Renin Inhibitor Analogs | Sub-nanomolar | High affinity for the human renin active site. |
| (2R, 3R) | HIV PR / APB | SAR Probe Compounds | > 10 μM (Inactive) | Used as a negative control to validate strict stereospecificity. |
Expert Insights: Overcoming Synthetic Challenges
A critical challenge when utilizing α -hydroxy- β -amino acids like AHPBA in peptide synthesis is the presence of the unprotected secondary hydroxyl group. During the activation of the C-terminal carboxylic acid (e.g., using EDC), the adjacent α -hydroxyl group can act as an internal nucleophile. This leads to the formation of an unwanted lactone ring or, more problematically, the dimerization into a homobislactone byproduct, drastically reducing the yield of the desired peptide [3].
The Causality of the Solution: To suppress this intramolecular side reaction, the coupling must be performed at low temperatures (0 °C) using highly efficient additives like HOBt or HOAt. These additives rapidly convert the highly reactive O-acylisourea intermediate (formed by EDC) into a slightly less reactive, but more stable, active ester. Furthermore, strict stoichiometric control of the base (DIPEA) prevents the premature deprotonation of the hydroxyl group, favoring the desired intermolecular attack by the incoming amine [3].
Experimental Protocols
The following protocols are designed as self-validating systems, integrating Quality Control (QC) checkpoints directly into the workflow to ensure high-fidelity synthesis.
Protocol A: EDC/HOBt-Mediated Peptide Coupling of N-Cbz-(2R,3R)-AHPBA
Objective: Couple the chiral building block to a C-terminal amino acid ester while suppressing α -hydroxyl-mediated lactonization.
-
Activation: In an oven-dried flask under an argon atmosphere, dissolve N-Cbz-(2R,3R)-AHPBA (1.0 eq) and HOBt·H 2 O (1.1 eq) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.
-
Coupling Reagent Addition: Add EDC·HCl (1.1 eq) in a single portion. Stir at 0 °C for 15 minutes to allow the active ester to form.
-
Amine Addition: In a separate vial, neutralize the target C-terminal amino acid ester hydrochloride (1.0 eq) with DIPEA (2.2 eq) in a minimal volume of DMF. Add this solution dropwise to the activated AHPBA mixture over 10 minutes.
-
Reaction: Maintain the reaction at 0 °C for 1 hour, then gradually allow it to warm to room temperature. Stir for an additional 12–18 hours.
-
Self-Validation (QC Check 1): Analyze an aliquot via LC-MS. The desired product mass [M+H]+ must be the predominant peak. The presence of a mass corresponding to [2M−H2O] indicates homobislactone formation, signaling that the activation temperature was too high or base was in excess.
-
Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl (to remove unreacted amine and EDC), saturated aqueous NaHCO 3 (to remove unreacted acid and HOBt), and brine. Dry the organic layer over MgSO 4 , filter, and concentrate under reduced pressure.
Protocol B: Catalytic Hydrogenolysis of the Cbz Group
Objective: Remove the N-terminal Carboxybenzyl (Cbz) protecting group to liberate the free amine for subsequent N-terminal elongation.
-
Preparation: Dissolve the protected N-Cbz-(2R,3R)-AHPBA-Peptide in degassed Methanol (0.1 M).
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the peptide) under a gentle stream of nitrogen. (Safety Note: Pd/C is pyrophoric when dry; the nitrogen blanket prevents solvent ignition).
-
Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times. Maintain the reaction under the H 2 balloon and stir vigorously at room temperature for 2–4 hours.
-
Self-Validation (QC Check 2): Spot the reaction mixture on a TLC plate and perform a Ninhydrin (Kaiser) test. Heating the plate should yield a deep blue/purple spot, confirming the successful liberation of the primary amine.
-
Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting free amine should be utilized immediately in the next coupling step to prevent degradation or spontaneous cyclization.
Fig 2. Workflow for the coupling and deprotection of N-Cbz-(2R,3R)-AHPBA with integrated QC.
References
-
Sakurai, M., et al. "In Vitro and Ex Vivo Anti-human Immunodeficiency Virus (HIV) Activities of a New Water-Soluble HIV Protease Inhibitor, R-87366, Containing (2S, 3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid." Chemical and Pharmaceutical Bulletin, 1993.
-
Takashiro, E., et al. "Structure-activity relationship of HIV-1 protease inhibitors containing AHPBA. Part III: Modification of P2 site." Bioorganic & Medicinal Chemistry, 1998.
-
Matsumoto, T., et al. "Analysis of Amide Bond Formation with an α-Hydroxy-β-amino Acid Derivative, 3-Amino-2-hydroxy-4-phenylbutanoic Acid, as an Acyl Component: Byproduction of Homobislactone." The Journal of Organic Chemistry, 2001.
-
Suda, H., et al. "A FACILE SYNTHESIS OF BESTATIN." The Journal of Antibiotics, 1976.
-
Ishibuchi, S., et al. "Facile Synthesis of (2S,3R)-3-Amino-2-Hydroxycarboxylic Acids, the Key Components of Amastatin and Bestatin." Natural Product Letters, 1992.
Optimal coupling reagents for N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid in solid-phase peptide synthesis
Application Note & Protocol Guide
Topic: Optimal Coupling Reagents for N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric Acid in Solid-Phase Peptide Synthesis
Introduction: The Challenge of Incorporating Sterically Demanding Amino Acid Analogs
N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid, an analog of the statine family of amino acids, is a critical building block in the synthesis of peptidomimetic drugs, most notably potent protease inhibitors used in various therapeutic areas.[1][2] Its unique structure, featuring a β-amino acid backbone, a hydroxyl group at the α-position, and bulky N-terminal Cbz and C-terminal phenylbutyl groups, imparts significant conformational constraints and bioactivity to target peptides.
However, these same structural features present considerable challenges during solid-phase peptide synthesis (SPPS). The primary obstacles include severe steric hindrance, which slows coupling kinetics, and the potential for undesirable side reactions related to the unprotected α-hydroxyl group.[3][4] This guide provides a comprehensive analysis of coupling reagent selection and detailed protocols designed to overcome these challenges, ensuring high-yield, high-purity synthesis of peptides containing this demanding residue.
Core Synthetic Hurdles & Mechanistic Considerations
Successful incorporation of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid requires a nuanced understanding of the competing reaction pathways.
-
Severe Steric Hindrance: The combination of the bulky phenylbutyl side chain and the adjacent α-hydroxyl group physically obstructs the approach of the incoming activated carboxyl group to the N-terminal amine of the growing peptide chain.[5] This slow reaction rate increases the likelihood of incomplete coupling and provides a larger window for side reactions to occur.
-
Epimerization Risk: While the chiral centers of the statine analog itself are fixed, slow coupling reactions increase the risk of epimerization at the C-terminus of the preceding amino acid residue on the resin.[6] The prolonged exposure of the activated C-terminus to the basic reaction environment can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to racemization.[7]
-
Hydroxyl Group Reactivity & Side Reactions: The unprotected α-hydroxyl group is a key chemical feature that introduces specific side reaction pathways.
-
O-Acylation: The hydroxyl group can be acylated by the activated amino acid, leading to branched byproducts.
-
Homobislactone Formation: A more insidious side reaction involves the intramolecular cyclization of two activated statine molecules to form a stable homobislactone. This pathway is particularly favored during the activation step, especially in the presence of base, and effectively consumes the building block, leading to low coupling yields.[4]
-
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical parameter for achieving efficient acylation while minimizing side reactions. Reagents are broadly classified into carbodiimides and onium (uronium/aminium and phosphonium) salts.
| Reagent Class | Examples | Activation Mechanism | Advantages for this Application | Disadvantages & Key Considerations |
| Carbodiimides | DIC, EDC | Forms O-acylisourea, which reacts with an additive (HOBt, HOAt) to form a more stable active ester. | Economical. When used with HOAt and without base, can suppress homobislactone formation.[4] | Generally slower kinetics. Higher risk of racemization without additives.[8] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Directly converts the carboxylic acid to a highly reactive OBt, OAt, or O-6-ClBt active ester.[9] | HATU is highly recommended due to its rapid kinetics and the "7-aza effect" of its HOAt leaving group, which accelerates aminolysis and suppresses racemization.[9][10][11] | Can cause guanidinylation of the peptide's N-terminus if pre-activation is slow or excess reagent is used.[9] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, forms highly reactive active esters. | Excellent reactivity, often comparable to HATU. Does not cause guanidinylation, allowing for use in excess to drive difficult couplings.[12] | Generally less stable in solution than uronium salts. |
Expert Recommendation: For maximal efficiency with this sterically hindered residue, HATU is the reagent of choice due to its superior activation speed and reduced risk of epimerization.[5][9] However, protocols using carbodiimides like EDC in conjunction with HOAt, specifically designed to mitigate homobislactone formation, present a strong alternative strategy.[4]
Experimental Protocols
These protocols are designed for manual SPPS on a standard polystyrene resin (e.g., Wang or Rink Amide). Equivalents are calculated based on the initial resin loading.
Workflow Overview: Single Coupling Cycle
Caption: Standard solid-phase peptide synthesis (SPPS) cycle.
Protocol 1: High-Efficiency Coupling with HATU
This protocol leverages the high reactivity of HATU to overcome steric hindrance and is the primary recommendation for most sequences.
Reagents:
-
N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (4.0 eq.)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).
-
Pre-activation: In a separate vessel, dissolve N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid and HATU in DMF. Add DIPEA and allow the solution to stand for 1-3 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the drained resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines.
-
Post-Coupling Wash: Wash the resin with DMF (5 x 1 min).
-
Troubleshooting: If the test in step 4 is positive, indicating incomplete coupling, perform a "double coupling" by repeating steps 2-5 with a fresh solution of activated amino acid.[5]
Mechanism of HATU Activation
Caption: HATU-mediated activation and coupling workflow.[9]
Protocol 2: Carbodiimide Coupling with Homobislactone Suppression
This protocol is adapted from findings that base-free activation with EDC-HOAt can effectively form the desired amide bond while minimizing the formation of the homobislactone side product.[4]
Reagents:
-
N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (3.0 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (3.0 eq.)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (3.0 eq.)
-
Anhydrous Dichloromethane (DCM) / DMF mixture (1:1)
Procedure:
-
Resin Preparation: After Fmoc deprotection, wash the resin with DMF (3x) followed by DCM (3x).
-
Activation: In a separate vessel, dissolve the N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid and HOAt in the DCM/DMF solvent mixture. Cool the solution in an ice bath.
-
Coupling Initiation: Add EDC to the cooled solution and immediately add the entire mixture to the drained resin. Crucially, no tertiary base (like DIPEA) is added in this step. [4]
-
Coupling Reaction: Agitate the mixture, allowing it to slowly warm to room temperature. Let the reaction proceed for 2-4 hours.
-
Monitoring & Wash: Monitor the reaction as described in Protocol 1 (Step 4) and wash the resin with DMF. If coupling is incomplete, a second coupling may be necessary.
Key Side Reaction Pathways
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of statine-containing BACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. people.uniurb.it [people.uniurb.it]
- 11. pnas.org [pnas.org]
- 12. chempep.com [chempep.com]
Application Note & Protocols: Enzymatic Resolution for the Preparation of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
Introduction: The Significance of Chiral Purity
In the landscape of modern drug development, the stereochemistry of active pharmaceutical ingredients (APIs) is of paramount importance. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The α-hydroxy-β-amino acid, N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid, is a critical chiral building block for a range of high-value therapeutics, including potent HIV protease inhibitors and other bioactive compounds.[1][2] Its precise stereochemical configuration is essential for its intended biological activity.
Traditional chemical synthesis often yields racemic mixtures, which are 1:1 mixtures of enantiomers.[3] The separation of these mixtures, a process known as resolution, presents a significant challenge.[4][5] While classical methods like diastereomeric salt crystallization are effective, they can be laborious and may require stoichiometric amounts of expensive chiral resolving agents.
Biocatalysis, specifically enzymatic kinetic resolution, emerges as a powerful and elegant alternative.[] Enzymes, as natural chiral catalysts, operate with exceptional stereoselectivity under mild, environmentally benign conditions, offering a direct and efficient route to optically pure compounds.[][7] This application note provides a detailed guide to the theory and practice of using hydrolase enzymes, particularly lipases, for the kinetic resolution of N-Cbz-3-amino-2-hydroxy-4-phenylbutyric acid derivatives.
The Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution leverages the ability of a chiral catalyst (an enzyme) to differentiate between the two enantiomers of a racemic substrate. The enzyme preferentially catalyzes the transformation of one enantiomer (the 'fast-reacting' enantiomer) into a new product, while leaving the other enantiomer (the 'slow-reacting' enantiomer) largely untouched.[4][5]
At approximately 50% conversion, the reaction mixture ideally contains the unreacted, optically enriched 'slow-reacting' enantiomer and the optically pure product derived from the 'fast-reacting' enantiomer. Because these two compounds have different chemical structures (e.g., an ester and a carboxylic acid), they can be readily separated using standard chemical techniques like extraction or chromatography.[5][8]
Caption: Principle of Enzymatic Kinetic Resolution (EKR).
Strategic Approaches & Methodologies
The successful resolution of N-Cbz-3-amino-2-hydroxy-4-phenylbutyric acid hinges on creating a racemic substrate suitable for enzymatic action. Since the target molecule contains both a carboxylic acid and a hydroxyl group, two primary strategies are viable:
-
Enantioselective Hydrolysis of a Racemic Ester: The racemic carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester). A lipase is then used to selectively hydrolyze one of the ester enantiomers back to the carboxylic acid.[9]
-
Enantioselective Acylation of a Racemic Alcohol: The hydroxyl group of the racemic acid serves as the point of transformation. A lipase catalyzes the transfer of an acyl group (from an acyl donor like vinyl acetate) to the hydroxyl group of one enantiomer, forming an ester.[10][11]
The choice of enzyme is the most critical parameter and often requires empirical screening. Lipases are particularly versatile and robust enzymes for organic synthesis. Commercially available lipases from Candida antarctica (CALB), Pseudomonas cepacia (lipase PS), and Mucor javanicus have demonstrated high enantioselectivity in resolving similar substrates.[12][13][14][15]
Overall Experimental Workflow
The following diagram outlines the comprehensive workflow, from initial substrate preparation to the final isolation of the desired enantiomer.
Caption: General workflow for enzymatic resolution.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
Protocol 1: Enantioselective Hydrolysis of Racemic N-Cbz-3-amino-2-hydroxy-4-phenylbutyric Acid Methyl Ester
This protocol is designed to selectively hydrolyze the (2S,3S)-ester, leaving the desired (2R,3R)-ester unreacted.
Materials and Reagents:
-
Racemic N-Cbz-3-amino-2-hydroxy-4-phenylbutyric acid methyl ester
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
-
Phosphate buffer (0.1 M, pH 7.2)
-
tert-Butyl methyl ether (MTBE)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium chloride (brine), saturated aqueous solution
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Magnetic stirrer with hotplate
-
Reaction flask with condenser
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Chiral HPLC for analysis
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add the racemic N-Cbz-ester (1.0 g, ~2.9 mmol) and 30 mL of phosphate buffer (0.1 M, pH 7.2). Add 15 mL of MTBE as a co-solvent to improve solubility.
-
Enzyme Addition: Add immobilized CALB (100 mg, 10% w/w of substrate). Rationale: Immobilized enzymes are easily recovered by simple filtration and can often be reused, improving process economy.
-
Incubation: Stir the biphasic mixture at a constant temperature, typically between 30-40°C.[16] Rationale: Moderate temperatures ensure a good reaction rate without causing significant enzyme denaturation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots from the organic layer every 2-4 hours. Analyze by chiral HPLC to determine the enantiomeric excess of the remaining ester (eeₛ) and the conversion. The target is to stop the reaction as close to 50% conversion as possible to maximize both yield and ee.
-
Workup - Enzyme Removal: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. Wash the enzyme beads with a small amount of fresh MTBE and combine the filtrates.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel.
-
Extract the aqueous layer with MTBE (2 x 20 mL).
-
Combine all organic layers. This fraction contains the unreacted (2R,3R)-ester.
-
Wash the combined organic layer with saturated NaHCO₃ solution (20 mL) to remove any traces of the acidic product, followed by brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Product Isolation (Acid): Take the initial aqueous layer and the NaHCO₃ washings and combine them. Cool in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the (2S,3S)-acid should form. Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the (2S,3S)-acid.
-
Purification & Saponification:
-
The crude (2R,3R)-ester obtained from step 6 can be further purified by flash chromatography if necessary.
-
To obtain the desired (2R,3R)-acid, the purified ester is subjected to standard chemical saponification (e.g., using LiOH in a THF/water mixture), followed by acidic workup.
-
Protocol 2: Enantioselective Acylation of Racemic N-Cbz-3-amino-2-hydroxy-4-phenylbutyric Acid
This protocol uses the hydroxyl group as the handle for resolution, selectively acylating one enantiomer.
Materials and Reagents:
-
Racemic N-Cbz-3-amino-2-hydroxy-4-phenylbutyric acid
-
Immobilized Pseudomonas cepacia Lipase (Lipase PS)
-
Vinyl acetate (acyl donor)
-
Anhydrous solvent (e.g., Diisopropyl ether or Toluene)[10][11]
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Magnetic stirrer
-
Reaction flask with drying tube or inert atmosphere (N₂) setup
-
Rotary evaporator
-
Flash chromatography system
-
Chiral HPLC for analysis
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the racemic N-Cbz-acid (1.0 g, ~3.0 mmol) and 40 mL of anhydrous diisopropyl ether.
-
Reagent Addition: Add vinyl acetate (0.56 mL, ~6.0 mmol, 2 equivalents). Rationale: Vinyl acetate is an irreversible acyl donor; the enol byproduct tautomerizes to acetaldehyde, driving the reaction forward.
-
Enzyme Addition: Add immobilized Lipase PS (150 mg, 15% w/w of substrate).
-
Incubation: Stir the suspension at room temperature (or slightly elevated, e.g., 35°C).
-
Reaction Monitoring: Periodically take samples, filter out the enzyme, and analyze by HPLC to monitor the formation of the acetylated product and the ee of the remaining starting material. Aim for ~50% conversion.
-
Workup: Once the target conversion is reached, filter off the enzyme and wash it with ethyl acetate.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting residue contains the unreacted (e.g., (2R,3R)) acid and the newly formed O-acetylated (e.g., (2S,3S)) product. These two compounds have different polarities and can be readily separated by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient).
-
Deprotection (if necessary): If the desired product is the unreacted acid, it is obtained directly after chromatography. If the acetylated enantiomer is desired, the acetyl group can be easily removed under mild basic conditions (e.g., K₂CO₃ in methanol).
Data Analysis and Performance Metrics
To evaluate the success of a resolution, three key parameters are calculated:
-
Conversion (c): The fraction of the starting material that has been converted to product.
-
Enantiomeric Excess (ee): A measure of chiral purity. It is calculated for both the substrate (eeₛ) and the product (eeₚ). ee (%) = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) * 100
-
Enantioselectivity (E-value): The most important metric, it quantifies the enzyme's selectivity. A high E-value is crucial for an efficient resolution. An E > 100 is generally considered excellent for preparative scale.[14] E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)] or E = ln[(1 - c)(1 - eeₛ)] / ln[(1 - c)(1 + eeₛ)]
Table 1: Hypothetical Screening Results for Hydrolysis of Racemic N-Cbz-AHPBA Methyl Ester
| Entry | Enzyme | Solvent | Temp (°C) | Time (h) | Conv. (c) [%] | eeₛ [%] | eeₚ [%] | E-value |
| 1 | Candida antarctica Lipase B (CALB) | MTBE/Buffer | 40 | 12 | 48 | >99 | 95 | >200 |
| 2 | Pseudomonas cepacia Lipase (PS) | Toluene/Buffer | 35 | 24 | 51 | 96 | >99 | 155 |
| 3 | Mucor javanicus Lipase (M) | DIPE/Buffer | 30 | 48 | 45 | 82 | 98 | 45 |
| 4 | Porcine Pancreatic Lipase (PPL) | Hexane/Buffer | 35 | 48 | 25 | 30 | 90 | ~10 |
Based on this hypothetical data, CALB would be the enzyme of choice for scale-up due to its excellent E-value and reasonable reaction time.
Troubleshooting and Optimization
-
Low Enantioselectivity (E-value): This is the most critical issue.
-
Slow Reaction Rate:
-
Solution: Increase the reaction temperature in small increments (e.g., 5°C), but be mindful of the enzyme's thermal stability.[18] Increase the enzyme loading, although this has cost implications. Ensure efficient mixing, especially in biphasic systems.
-
-
Reaction Exceeds 50% Conversion:
-
Solution: This leads to a decrease in the ee of the unreacted substrate. It is crucial to monitor the reaction closely and stop it at the optimal point. For robust processes, aim for slightly less than 50% conversion (e.g., 45-48%) to ensure high ee of the remaining starting material.
-
-
Difficult Separation of Products:
-
Solution: If the Rƒ values of the starting material and product are too close for easy chromatographic separation, consider derivatization. For the hydrolysis protocol, the clear difference in acidity between the ester and carboxylic acid products allows for a simple and effective separation via acid-base extraction.
-
Conclusion
Enzymatic kinetic resolution is a highly effective and scalable strategy for producing enantiomerically pure N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid.[][15] By leveraging the exquisite stereoselectivity of enzymes like lipases, researchers can bypass many of the challenges associated with classical resolution or asymmetric synthesis. The protocols and principles outlined in this guide provide a robust framework for developing an efficient biocatalytic process. Careful selection of the enzyme and optimization of reaction parameters are key to achieving high enantioselectivity and yield, ultimately providing access to this vital chiral intermediate for pharmaceutical research and development.
References
-
Pinto, A. C., et al. (2010, March 9). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. Journal of Chemical Education. Retrieved from [Link]
-
van der Eycken, J., et al. (2013, September 24). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews. Retrieved from [Link]
-
Wakayama, M., et al. (Date not available). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology. Retrieved from [Link]
-
Straathof, A. J. J., et al. (2006, March 24). Modelling the Reaction Course of a Dynamic Kinetic Resolution of Amino Acid Derivatives: Identifying and Overcoming Bottlenecks. Organic Process Research & Development. Retrieved from [Link]
- Klibanov, A. M., & Cambou, B. (1994). Methods of enzymatically separating stereoisomers of a racemic mixture of a reactive ester. U.S. Patent 5,342,780.
-
Pozo, M., et al. (2009, June). Lipase-mediated enantioselective acylation of alcohols with functionalized vinyl esters: acyl donor tolerance and applications. Tetrahedron: Asymmetry. Retrieved from [Link]
-
de Oliveira, L. G., et al. (2016, March 15). Simplification of Lipase Design in the Enzymatic Kinetic Resolution of Amines by Saturation Transfer Difference NMR. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Liljeblad, A., et al. (Date not available). Lipase-mediated acylation of 3-hydroxymethylcuneane-1-carboxylic acid esters: enantioselective access to 1,3-disubstituted cuneanes. Chemistry Letters. Retrieved from [Link]
-
Itoh, T., et al. (2003, July 15). Lipase-catalyzed Enantioselective Acylation in a Halogen Free Ionic Liquid Solvent System. Chemistry Letters. Retrieved from [Link]
-
Lee, K., & Lee, W. K. (Date not available). Stereospecific Synthesis of the (2R,3S)- and (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acids from D-Glucono-δ-lactone. ResearchGate. Retrieved from [Link]
-
Sharma, P., et al. (Date not available). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. Retrieved from [Link]
-
de la Puente, M. L., et al. (2008, November 12). Enzymatic Resolution of N-Substituted-β-prolines. Organic Process Research & Development. Retrieved from [Link]
-
Wu, S-H., et al. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality. Retrieved from [Link]
-
Itoh, T., et al. (Date not available). Lipase-Catalyzed Enantioselective Acylation in the Ionic Liquid Solvent System. Reaction of Enzyme Anchored to the Solvent. ResearchGate. Retrieved from [Link]
-
Unspecified Author. (Date not available). Resolution of Enantiomers. Retrieved from [Link]
-
Reddy, P. V. N., & Corey, E. J. (2016, April 19). Overview of the Synthesis of Optically Active 3-Amino-2-Hydroxy-4-Phenylbutyric Acids, Key Intermediates for Numerous Bioactive Compounds. ResearchGate. Retrieved from [Link]
-
Pharma's Almanac. (2019, May 24). Applying Enzymatic Synthesis for Chiral Molecules. Retrieved from [Link]
-
Pérez-Venegas, M., et al. (2017, August 18). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Ye, L., et al. (Date not available). Efficient kinetic resolution of amino acids catalyzed by lipase AS 'Amano' via cleavage of an amide bond. ResearchGate. Retrieved from [Link]
-
Forró, E., & Fülöp, F. (2003, November). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry. Retrieved from [Link]
-
Geresh, S., et al. (2001, August 5). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. US5342780A - Methods of enzymatically separating stereoisomers of a racemic mixture of a reactive ester - Google Patents [patents.google.com]
- 9. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
Technical Support Center: Preventing Epimerization During N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid Coupling
Welcome to the technical support center for addressing the critical issue of epimerization during the coupling of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in maintaining stereochemical integrity during peptide synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize and prevent epimerization in your experiments.
Introduction: The Challenge of Epimerization
Epimerization, the change in configuration at a single stereocenter in a molecule, is a significant side reaction in peptide synthesis.[1][2] For a molecule like N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid, which possesses specific stereochemistry crucial for its biological activity, even minor epimerization can lead to a mixture of diastereomers. These impurities can be difficult to separate from the desired product and can significantly impact the efficacy and safety of the final therapeutic agent.[3]
This guide will delve into the mechanisms of epimerization and provide actionable strategies to mitigate this undesired side reaction, ensuring the stereochemical purity of your synthesized peptides.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this specific amino acid coupling?
A1: In the coupling of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid, epimerization refers to the inversion of the stereocenter at the α-carbon (C2) or the β-carbon (C3). The primary concern during the coupling reaction is the loss of stereochemical integrity at the α-carbon of the activated carboxylic acid, leading to the formation of the (2S,3R) diastereomer.
Q2: What are the primary mechanisms driving epimerization during amide bond formation?
A2: There are two main pathways for epimerization during the coupling step:
-
Oxazolone Formation: This is the most prevalent mechanism.[1][3] Activation of the N-protected amino acid's carboxyl group can lead to an intramolecular cyclization, forming a planar and achiral oxazolone intermediate. This intermediate is susceptible to proton abstraction and re-protonation from either face, resulting in a loss of stereochemical integrity. The subsequent reaction with the amine nucleophile will then produce a mixture of epimers.[3]
-
Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate.[3] This intermediate can then be protonated from either side, leading to racemization before the amide bond is formed.[3]
Q3: Why is N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid particularly susceptible to epimerization?
A3: Amino acids with electron-withdrawing groups in their side chains, such as the phenyl group in this molecule, are more prone to epimerization.[3] These groups stabilize the formation of the enolate intermediate, making proton abstraction more favorable. Additionally, steric hindrance around the coupling site can slow down the desired amidation reaction, providing more time for epimerization to occur.[4]
Q4: How can I detect and quantify the extent of epimerization in my product?
A4: The most common and reliable method for detecting and quantifying epimers is Chiral High-Performance Liquid Chromatography (HPLC) .[5][6][7][8] This technique uses a chiral stationary phase to separate the desired diastereomer from its epimeric impurity, allowing for accurate quantification.[5][6][7] Other methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, diastereomers can be distinguished by ¹H or ¹³C NMR due to their different chemical environments.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While MS alone cannot differentiate between epimers due to their identical mass, coupling it with a chiral separation method like chiral HPLC allows for their identification and quantification.[10][11]
Troubleshooting Guide: Strategies to Minimize Epimerization
This section provides a systematic approach to troubleshooting and preventing epimerization during the coupling of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid.
Issue 1: High Levels of Epimerization Detected
Cause 1: Inappropriate Coupling Reagent
The choice of coupling reagent is critical as it influences the degree of carboxyl group activation. Highly reactive reagents can accelerate the formation of the problematic oxazolone intermediate.[3]
Solution:
-
Utilize Uronium/Aminium-based Reagents: Reagents like HATU, HBTU, and COMU are generally preferred as they promote rapid amide bond formation, which can outcompete the rate of epimerization.[1][12][13]
-
Employ Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure is crucial.[14] These additives suppress epimerization by forming less reactive, but still sufficiently active, esters that are less prone to oxazolone formation.[14][15] HOAt is often considered superior to HOBt in suppressing epimerization.[4][14]
Cause 2: Unsuitable Base
The base used in the coupling reaction can promote epimerization through both the oxazolone and direct enolization pathways.[3]
Solution:
-
Use a Sterically Hindered, Weaker Base: Instead of strong, non-hindered bases like diisopropylethylamine (DIEA), opt for sterically hindered and weaker bases such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM).[1][16][17] These bases are less likely to abstract the α-proton.
-
Minimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction.
Cause 3: Suboptimal Reaction Temperature
Higher reaction temperatures can increase the rate of epimerization.[4][18]
Solution:
-
Maintain Low Temperatures: Perform the coupling reaction at 0 °C or even lower if possible.[3][4] It is crucial to maintain a consistent low temperature throughout the addition of reagents and the entire reaction time.[3] While some studies suggest that higher temperatures can be used with certain modern coupling reagents in solid-phase peptide synthesis, for solution-phase coupling of sensitive amino acids, lower temperatures are generally recommended.[19][20]
Cause 4: Prolonged Pre-activation Time
Allowing the carboxylic acid to be activated by the coupling reagent for an extended period before adding the amine can increase the concentration of the epimerization-prone activated intermediate.[3]
Solution:
-
In Situ Activation: Consider in situ activation methods where the coupling reagent is added to a mixture of the carboxylic acid and the amine. This ensures that the activated species is consumed as it is formed.[3]
-
Minimize Pre-activation Time: If pre-activation is necessary, keep it as short as possible (typically 1-5 minutes) before adding the amine component.[15]
Cause 5: Unfavorable Solvent Choice
The polarity of the solvent can influence the rate of epimerization. Polar aprotic solvents like DMF can stabilize the enolate intermediate, potentially increasing the rate of epimerization.[1]
Solution:
-
Use Less Polar Solvents: Whenever possible, use less polar solvents such as dichloromethane (DCM) or a mixture of chloroform and trifluoroethanol, which have been shown to suppress epimerization.[3][4] However, ensure that your starting materials are sufficiently soluble in these solvents.
Issue 2: Difficulty in Separating Epimers
Cause: The physicochemical properties of diastereomers are often very similar, making them difficult to separate by standard chromatography.[3]
Solution:
-
Optimize Chiral HPLC Conditions:
-
Column Selection: Screen different chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives.[21]
-
Mobile Phase Optimization: Systematically vary the mobile phase composition, including the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).[7]
-
Temperature Control: Lowering the column temperature can often improve chiral separation.[21]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to minimize epimerization.
Protocol 1: HATU/HOAt Mediated Coupling with a Hindered Base
This protocol is designed to minimize epimerization by using a highly efficient coupling reagent and a sterically hindered base at a low temperature.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add 2,4,6-collidine (TMP) (2.5 eq) to the mixture and stir for 5 minutes.
-
Coupling Reagent Addition: Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the reaction mixture and stir for another 5 minutes at 0 °C.
-
Amine Addition: Add the amine component (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Analyze the final product for epimeric purity by chiral HPLC.
Protocol 2: Carbodiimide Coupling with Copper(II) Chloride Additive
The addition of copper(II) chloride has been shown to be effective in suppressing epimerization in carbodiimide-mediated couplings.[14][16][22]
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous copper(II) chloride (CuCl₂) (1.2 eq) in anhydrous DMF.
-
Cooling: Cool the mixture to 0 °C.
-
Amine Addition: Add the amine component (1.2 eq) to the mixture.
-
Carbodiimide Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring for completion.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
-
Analysis: Analyze the final product for epimeric purity by chiral HPLC.
Data Presentation
Table 1: Influence of Coupling Reagents and Additives on Epimerization
| Coupling Reagent/Additive | Base | Solvent | Temperature (°C) | % Epimerization (D-isomer) | Reference |
| EDC/HOBt | DIEA | DMF | 25 | High | [2] |
| HATU/HOAt | DIEA | DMF | 25 | Low | [3] |
| COMU/OxymaPure | TMP | DCM | 0 | Very Low | [12][23] |
| DIC/HOBt/CuCl₂ | NMM | DMF | 0 | < 0.1% | [16][22] |
Note: The percentages of epimerization are qualitative and can vary depending on the specific substrates and reaction conditions.
Visualization of Key Concepts
Diagram 1: Mechanisms of Epimerization
Caption: Mechanisms of epimerization during amide bond formation.
Diagram 2: Troubleshooting Workflow for Epimerization
Caption: A systematic workflow for troubleshooting and minimizing epimerization.
References
-
Ryadnov, M. G., Klimenko, L. V., & Mitin, Y. V. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of Peptide Research, 53(3), 322-328. [Link]
-
Zhou, Y., et al. (2023). Suppression of Alpha-Carbon Racemization in Peptide Synthesis Based on a Thiol-Labile Amino Protecting Group. Nature Communications, 14, 5457. [Link]
-
Epimerization of Peptide. (n.d.). [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Weatherly, C. A., et al. (2020). Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research. Chemical Science, 11(12), 3143-3148. [Link]
-
Bacsa, B., & Kappe, C. O. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. In Microwave-Assisted Synthesis of Peptides, Proteins and PNA. Royal Society of Chemistry. [Link]
-
Ryadnov, M. G., Klimenko, L. V., & Mitin, Y. V. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Scite. [Link]
-
Jamalis, J., & Taha, M. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4987. [Link]
-
Wang, Y., et al. (2024). HPLC with chiral stationary phase for separation and kinetics study of aspartic acid epimerization in Peroxiredoxin 2 active site peptide. Journal of Pharmaceutical and Biomedical Analysis, 247, 116247. [Link]
-
Carpino, L. A., et al. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 61(7), 2460-2465. [Link]
-
Sforza, S., et al. (1999). Epimerization of peptide nucleic acids analogs during solid-phase synthesis: optimization of the coupling conditions for increasing the optical purity. Journal of the Chemical Society, Perkin Transactions 1, (18), 2555-2560. [Link]
-
Britton, R. A., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 90(12), 1655-1658. [Link]
-
Julian, R. R., & Yiu, Y. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(18), 9182-9189. [Link]
-
During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem? (2015). ResearchGate. [Link]
-
Epimerisation in Peptide Synthesis. (n.d.). Semantic Scholar. [Link]
-
Julian, R. R., & Yiu, Y. (2015). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Figshare. [Link]
- Collins, J., et al. (2017). Coupling method for peptide synthesis at elevated temperatures. U.S.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea), 65(3), 198-207. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1341. [Link]
-
The role of temperature in Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. [Link]
-
What are good peptide coupling reagents when epimerization is not a concern? (2021). ResearchGate. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]
-
Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. (2025). ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acs.figshare.com [acs.figshare.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
- 16. scite.ai [scite.ai]
- 17. Epimerization of peptide nucleic acids analogs during solid-phase synthesis: optimization of the coupling conditions for increasing the optical purity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. books.rsc.org [books.rsc.org]
- 20. csbio.com [csbio.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. semanticscholar.org [semanticscholar.org]
Optimizing crystallization conditions for high-purity N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the isolation of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (N-Cbz-AHPA).
This chiral intermediate is critical in the synthesis of potent HIV protease inhibitors [1]. However, the presence of the lipophilic benzyloxycarbonyl (Cbz) protecting group, combined with the strong hydrogen-bonding potential of the secondary hydroxyl and carboxylic acid moieties, frequently leads to phase-separation issues (oiling out) and the co-crystallization of undesired diastereomers [2].
Below, you will find a self-validating standard operating procedure, a diagnostic troubleshooting guide, and empirical solvent data to ensure your crystallization yields >99% diastereomeric excess (de).
I. Core Workflow: Self-Validating Crystallization Protocol
This protocol utilizes an Ethyl Acetate/Diethyl Ether solvent system. It is specifically engineered to balance the lipophilicity of the Cbz and phenyl groups while managing the hydrogen-bonding demands of the core structure, as established in foundational methodologies for AHPA derivatives .
Step-by-Step Methodology
-
Dissolution (Thermodynamic Equilibration): Suspend crude N-Cbz-(2R,3R)-AHPA in minimal Ethyl Acetate (approx. 3-4 volumes, v/w) at 55°C.
-
Causality: Ethyl acetate acts as a potent hydrogen-bond acceptor, breaking intermolecular networks and ensuring complete dissolution of all diastereomers without degrading the Cbz group.
-
-
Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane into a pre-warmed crystallizer.
-
Causality: This removes heterogeneous nucleants (dust, insoluble impurities) that could trigger premature, uncontrolled nucleation and kinetically trap impurities.
-
-
Anti-Solvent Addition (Supersaturation Generation): Slowly add Diethyl Ether (approx. 1 volume) dropwise while maintaining the system at 50°C.
-
Causality: Diethyl ether gently reduces the dielectric constant of the medium. This gradually decreases the solubility of the AHPA derivative without shocking the system into liquid-liquid phase separation (LLPS).
-
-
Seeding and Aging (Kinetic Control): Cool the reactor to 45°C (entering the metastable zone) and introduce 0.5% w/w of pure N-Cbz-(2R,3R)-AHPA seed crystals. Hold the temperature for 2 hours.
-
Causality: Seeding bypasses the high activation energy of primary nucleation. Holding the temperature allows the seeds to grow, depleting supersaturation slowly and preventing the co-precipitation of the competitive (2S,3R) diastereomer.
-
-
Controlled Cooling and Isolation: Cool to 5°C at a linear rate of 0.1°C/min. Filter the resulting slurry and wash with cold Diethyl Ether.
-
Self-Validation (IPC): Before filtration, sample the mother liquor and analyze via chiral HPLC. The crystallization is considered successful and complete only if the supernatant concentration of the (2R,3R) isomer is <5 mg/mL and the solid phase shows >99% de.
-
II. Troubleshooting Guides & FAQs
Q: My crystallization is "oiling out" (forming a second liquid phase) instead of forming solid crystals. How do I force nucleation? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). The flexible Cbz group increases the entropic penalty of crystal lattice formation. When supersaturation is generated too quickly (e.g., by rapid cooling or aggressive anti-solvent addition), the compound crosses the spinodal curve and separates as a solute-rich liquid phase rather than a solid.
-
The Fix: Do not crash-cool. Adjust your solvent/anti-solvent ratio to widen the metastable zone width (MSZW). Introduce seed crystals before reaching the LLPS boundary. If oiling out has already occurred, reheat the mixture until a single homogeneous phase is restored, then cool at a slower rate (0.05°C/min) with early seeding.
Q: The isolated product is contaminated with the (2S,3R) diastereomer. How can I improve the diastereomeric excess (de)? A: Diastereomers of AHPA have highly similar solubility profiles. If supersaturation is too high during crystal growth, kinetic trapping occurs, leading to the co-crystallization of the (2S,3R) isomer .
-
The Fix: Shift from kinetic to thermodynamic control. Perform a thermodynamic repulping (slurrying) : suspend the contaminated crystals in a mixture of Ethyl Acetate and Diethyl Ether (1:2) at 25°C for 24 hours. The more soluble (2S,3R) isomer will preferentially dissolve, while the (2R,3R) lattice undergoes Ostwald ripening, yielding >99% de.
Q: The crystals are forming a gelatinous mass that clogs the filter. What is causing this habit? A: A gelatinous suspension is typically the result of rapid kinetic precipitation, which forces the N-Cbz-(2R,3R)-AHPA to grow as microscopic, high-aspect-ratio needles. These needles entrain massive amounts of solvent, forming a gel.
-
The Fix: Implement temperature cycling . Heat the gel to 45°C to dissolve the smallest, most defective needles, then cool back to 20°C. Repeating this cycle 3-4 times promotes the growth of larger, more equant (block-like) crystals that filter rapidly and reject solvent.
III. Quantitative Data: Solvent System Optimization
The choice of solvent dictates both the purity and the physical properties of the final API intermediate. Below is a comparative analysis of common crystallization systems for N-Cbz-(2R,3R)-AHPA.
| Primary Solvent | Anti-Solvent | Typical Yield (%) | Diastereomeric Excess (%) | Mechanistic Notes & Observations |
| Ethyl Acetate | Diethyl Ether | 85 - 90% | > 99% | Optimal. Balances H-bond disruption with controlled supersaturation. |
| Ethyl Acetate | Hexane | 92 - 95% | 90 - 95% | High Risk. Causes supersaturation shock; highly prone to oiling out (LLPS) and kinetic trapping. |
| Dioxane | Water | 75 - 80% | ~ 98% | Niche. Useful for highly polar crude mixtures; requires precise temperature control to avoid gelation. |
| Aqueous Hexylene Glycol | None (Cooling) | 60 - 65% | > 99.5% | Specialized. Used for final peptidic inhibitors (e.g., KNI-272) ; low yield for intermediates. |
| Methanol | Water | N/A | N/A | Ineffective. Poor recovery for Cbz-protected AHPA; better suited for deprotected AHPA derivatives. |
IV. Mechanistic Troubleshooting Workflow
Fig 1: Troubleshooting logic for N-Cbz-(2R,3R)-AHPA crystallization issues.
V. References
-
Title: 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives and pharmaceutical composition containing the same (EP0077274B1) Source: European Patent Office / Google Patents URL:
-
Title: Stereoselective synthesis of all four stereoisomers of 3-amino-2-hydroxy-4-phenylbutanoic acid Source: Journal of Organic Chemistry (Herranz et al., 1990) URL: [Link]
-
Title: KNI-272, a highly selective and potent peptidic HIV protease inhibitor Source: Acta Crystallographica Section C / PubMed URL: [Link]
Improving the overall yield of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid synthesis
Welcome to the Technical Support Center for the synthesis of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (Cbz-AHPA) . This chiral building block is a critical intermediate in the development of HIV protease inhibitors, renin inhibitors, and Bestatin analogs.
Synthesizing the (2R,3R) stereoisomer with high overall yield requires precise control over three distinct phases: the prevention of alpha-chiral center racemization, the diastereoselective induction of the C2 hydroxyl group, and the chemoselective hydrolysis of the nitrile intermediate. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure synthetic success.
Synthetic Workflow & Critical Failure Points
The standard approach to Cbz-AHPA involves the reduction of N-Cbz-D-phenylalanine to its corresponding aldehyde, followed by a stereoselective cyanohydrin formation, and finally, nitrile hydrolysis. The diagram below illustrates this critical path and the common thermodynamic or kinetic failures that compromise yield.
Workflow for N-Cbz-(2R,3R)-AHPA synthesis highlighting critical failure points and solutions.
Quantitative Optimization: Lewis Acid Selection
The most significant drop in overall yield typically occurs during cyanohydrin formation due to poor diastereomeric ratios (dr). The addition of cyanide to the chiral aldehyde must be tightly controlled to favor the (2R) configuration.
Table 1: Effect of Lewis Acid on Cyanohydrin Diastereoselectivity (N-Cbz-D-phenylalaninal + TMSCN)
| Lewis Acid | Temp (°C) | Isolated Yield (%) | dr (2R,3R : 2S,3R) | Mechanistic Rationale |
| None | 0 | 65 | 1:1.2 | Uncatalyzed background reaction; slight anti-Cram preference leads to the wrong isomer. |
| Ti(OiPr)₄ | -78 | 82 | 6:1 | Moderate chelation control; titanium loosely coordinates the aldehyde and carbamate. |
| AlMe₃ | -78 | 94 | >15:1 | Strong, rigid bidentate chelation locks the conformation, forcing exclusive Re-face attack[1]. |
Troubleshooting FAQs
Q1: My starting N-Cbz-D-phenylalaninal is racemizing before I can even form the cyanohydrin. How do I prevent this? Causality: The alpha-proton of N-protected amino aldehydes is highly acidic. Even mild thermal energy or the presence of trace bases causes rapid enolization, destroying the (3R) stereocenter. Solution: You must maintain strict cryogenic control. When reducing the Weinreb amide or ester of N-Cbz-D-phenylalanine using DIBAL-H, ensure the internal reaction temperature never exceeds -78°C. Quench the reaction cold using a buffered acidic solution (e.g., sodium potassium tartrate / Rochelle's salt) to avoid localized basic pH spikes during the workup.
Q2: I am getting a poor diastereomeric ratio (dr) during cyanohydrin formation, heavily favoring the (2S,3R) isomer. How do I invert this to favor the (2R,3R) target? Causality: Without a directing group, nucleophiles attack the aldehyde via the Felkin-Anh model, which often yields the undesired diastereomer. To override this, you must invoke Cram-chelation control . Solution: Pre-treat the N-Cbz-D-phenylalaninal with Trimethylaluminum (AlMe₃) at -78°C before adding Trimethylsilyl cyanide (TMSCN). The AlMe₃ acts as a bidentate Lewis acid, coordinating simultaneously to the aldehyde oxygen and the carbonyl oxygen of the Cbz carbamate[1]. This forms a rigid 5-membered chelate ring, forcing the bulky benzyl side-chain to block the Si-face. The cyanide nucleophile is then forced to attack exclusively from the less hindered Re-face, yielding the desired (2R) stereocenter[2].
Q3: The Cbz protecting group is cleaving during the nitrile hydrolysis step, tanking my final yield. What is the alternative? Causality: Standard nitrile hydrolysis requires refluxing in concentrated aqueous HCl (6M to 12M). Under these harsh thermal and acidic conditions, the carbamate oxygen is protonated, leading to the expulsion of benzyl alcohol and decarboxylation, thereby cleaving the Cbz group[3]. Solution: Abandon direct aqueous hydrolysis. Instead, utilize a two-step Pinner Reaction . React the cyanohydrin with anhydrous HCl gas in dry ethanol at 0°C. This converts the nitrile into an ethyl imidate intermediate without the hydrolytic water necessary to cleave the carbamate. The imidate can then be gently hydrolyzed to the carboxylic acid using mild aqueous conditions (e.g., dilute LiOH or mild acid at room temperature), preserving the Cbz group entirely.
Self-Validating Experimental Protocols
To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: AlMe₃-Catalyzed Stereoselective Cyanohydrin Formation
-
Preparation: Flame-dry a Schlenk flask under argon. Add N-Cbz-D-phenylalaninal (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.1 M).
-
Chelation: Cool the solution to strictly -78°C using a dry ice/acetone bath. Dropwise, add AlMe₃ (1.1 equiv, 2.0 M in toluene). Stir for 30 minutes to allow the rigid chelate ring to form[1].
-
Nucleophilic Addition: Slowly add TMSCN (1.5 equiv) over 15 minutes. Maintain stirring at -78°C for 4 hours.
-
Quench: Quench the reaction at -78°C by adding a 1:1 mixture of methanol and pH 7 phosphate buffer. Allow it to warm to room temperature, then extract with EtOAc.
-
Validation Checkpoint: Run ¹H NMR on the crude mixture. Locate the C2 carbinol proton. The (2R,3R) syn-isomer will display a distinct coupling constant ( J2,3≈2−3 Hz) compared to the anti-isomer ( J2,3≈7−8 Hz). Ensure a dr of >15:1 before proceeding.
Protocol B: Mild Pinner Hydrolysis to N-Cbz-(2R,3R)-AHPA
-
Imidate Formation: Dissolve the purified cyanohydrin in anhydrous ethanol (0.2 M). Cool to 0°C. Bubble anhydrous HCl gas through the solution for 30 minutes, or add a pre-mixed solution of acetyl chloride in ethanol.
-
Incubation: Seal the flask and stir at 4°C for 24 hours to allow full conversion to the ethyl imidate hydrochloride.
-
Mild Hydrolysis: Concentrate the mixture under reduced pressure (keep bath <30°C). Dissolve the residue in a 1:1 mixture of THF and water. Add LiOH (2.0 equiv) and stir at room temperature for 4 hours to hydrolyze the imidate to the carboxylic acid.
-
Isolation: Acidify the mixture to pH 2.5 using 1M HCl. Extract the highly polar product using 10% isopropanol in CHCl₃ to maximize recovery[3].
-
Validation Checkpoint: Perform LC-MS analysis. You must observe the intact [M+H]⁺ peak for Cbz-AHPA ( m/z 330.1) and an absence of the free amino acid ( m/z 196.1), confirming the Cbz group survived the transformation.
References
-
PRACTICAL SYNTHESIS OF (2S, 3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYRIC ACID, A KEY COMPONENT OF HIV PROTEASE INHIBITORS J-Stage (Chem. Pharm. Bull.)[Link]
-
Practical Synthesis of threo-3-Amino-2-hydroxycarboxylic Acids Oxford Academic (Bulletin of the Chemical Society of Japan)[Link]
- US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives Google P
Sources
Technical Support Center: Resolving Poor Solubility of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric Acid (Cbz-AHPA)
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (Cbz-AHPA)
As a Senior Application Scientist, I frequently encounter support tickets regarding the intractable nature of Cbz-AHPA. This chiral building block is indispensable for synthesizing aminopeptidase inhibitors (such as Bestatin analogs) and HIV-1 protease inhibitors 1. However, its handling is notoriously difficult due to severe solubility bottlenecks in standard organic solvents. This guide synthesizes field-proven troubleshooting strategies, mechanistic root-cause analyses, and validated protocols to keep your synthetic pipelines moving.
Root Cause Analysis: The Mechanics of Insolubility
Why does Cbz-AHPA resist dissolution? The core issue lies in the molecule's β -hydroxy- α -amino acid motif. The spatial proximity of the secondary hydroxyl group, the carbamate (Cbz) NH, and the carboxylic acid creates a dense, highly stable network of both intra- and inter-molecular hydrogen bonds.
Rather than interacting with the solvent, these molecules self-assemble into tightly packed, β -sheet-like aggregates 2. Consequently, the compound exhibits high aggregability and exceptionally low solubility in both aqueous media and non-polar organic solvents (like dichloromethane or toluene), which severely complicates purification and downstream coupling reactions 3.
Troubleshooting Guides & FAQs
Q1: I am trying to couple Cbz-AHPA to a growing peptide chain, but it remains as a cloudy suspension in standard DCM/DMF mixtures. What is the optimal solvent system? A1: The free acid of Cbz-AHPA is practically insoluble in Dichloromethane (DCM). To achieve a homogeneous reaction mixture, switch entirely to strongly polar aprotic solvents such as pure N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). If the compound still resists dissolution at your required concentration, introduce anhydrous Lithium Chloride (LiCl) at a concentration of 0.1 M. The lithium ions act as chaotropic agents, coordinating with the carbonyl oxygens and disrupting the intermolecular hydrogen-bonded aggregates, thereby solubilizing the monomeric form for efficient coupling.
Q2: I need to purify crude Cbz-AHPA, but it crashes out unpredictably during liquid-liquid extraction and resists standard crystallization. What is the best approach? A2: Do not attempt to crystallize the free acid directly from standard biphasic mixtures. Instead, convert the free carboxylic acid to a Dicyclohexylamine (DCHA) salt. The bulky DCHA cation serves two critical purposes: it masks the hydrogen-bond donor capacity of the carboxylic acid, and its steric bulk prevents the tight crystal packing associated with the β -sheet-like aggregates. This drastically enhances solubility in moderately polar solvents (like ethyl acetate) and allows for controlled, reproducible crystallization from aromatic or aliphatic hydrocarbons 3.
Q3: My downstream reaction strictly requires a lipophilic solvent (e.g., chloroform or DCM) due to the solubility profile of my other reagents. How can I solubilize Cbz-AHPA in this environment? A3: If polar aprotic solvents cannot be used, you must temporarily mask the secondary hydroxyl group. Performing a temporary O-silylation (e.g., forming a tert-butyldimethylsilyl (TBS) ether) eliminates the key hydrogen-bond donor responsible for aggregation. Alternatively, utilizing an O-acyl isopeptide prodrug strategy—where an acyl group is temporarily migrated to the hydroxyl group—can significantly increase solubility in organic solvents and prevent β -sheet formation 2.
Quantitative Data: Solvent Compatibility Matrix
To aid in solvent selection and experimental design, consult the following solubility profile matrix for Cbz-AHPA.
| Solvent System / Form | Solubility Profile | Mechanistic Rationale | Recommended Application |
| Dichloromethane (Free Acid) | Very Poor (< 5 mg/mL) | Intact inter-molecular H-bonding network. | Not recommended |
| Toluene (Free Acid) | Poor (Requires heating) | Hydrophobic interactions dominate; H-bonds intact. | Precipitation / Washing 3 |
| DMF (Free Acid) | Moderate (20-30 mg/mL) | Solvent acts as a strong H-bond acceptor. | Standard peptide coupling |
| DMF + 0.1M LiCl (Free Acid) | High (> 50 mg/mL) | Chaotropic disruption of β -sheet aggregates. | Difficult or high-concentration couplings |
| Ethyl Acetate (DCHA Salt) | High (> 100 mg/mL) | Steric bulk prevents tight crystal packing. | Purification & Bulk storage |
Experimental Protocols
Protocol A: Preparation of Cbz-AHPA DCHA Salt for Purification
Self-Validating System: The successful formation of the salt is visually confirmed by the transition from a cloudy suspension to a clear solution, followed by the precipitation of highly pure, needle-like crystals upon the addition of a non-polar anti-solvent.
-
Dissolution: Suspend 10.0 g of crude Cbz-AHPA in 50 mL of Ethyl Acetate. The mixture will likely be heterogeneous due to poor solubility.
-
Salt Formation: Slowly add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise under vigorous stirring at room temperature.
-
Causality: As the DCHA deprotonates the carboxylic acid, the bulky counterion disrupts the polymeric H-bonding network. The suspension will clear into a homogeneous solution, validating the disruption of the aggregates.
-
-
Crystallization: Stir the clear solution for 30 minutes. Slowly add 100 mL of cold Hexane (or Toluene) 3 dropwise until the solution becomes slightly turbid.
-
Harvesting: Cool the mixture to 4 °C for 4 hours. Filter the resulting white crystals under vacuum, wash with cold Hexane, and dry under high vacuum.
Protocol B: Chaotropic Peptide Coupling of Cbz-AHPA
Self-Validating System: The reaction mixture must remain completely transparent before the addition of the coupling reagent; any turbidity indicates incomplete disruption of the aggregates, which will stall the reaction and lead to low yields.
-
Preparation: In an oven-dried flask under argon, add Cbz-AHPA (1.0 eq) and the target amine (1.05 eq).
-
Solubilization: Add anhydrous DMF to achieve a 0.2 M concentration. If the solution is cloudy, add anhydrous LiCl to reach a 0.1 M concentration. Stir for 15 minutes until the solution is completely clear.
-
Activation: Cool the solution to 0 °C. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) 1.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to initiate the coupling.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion via LC-MS.
Workflow Visualization
Figure 1: Decision matrix for resolving Cbz-AHPA solubility based on downstream experimental workflows.
References
-
[3] Process for producing 3-amino-2-hydroxypropionic acid derivatives - Google Patents. Google. URL:
-
[1] Small Molecule Modulators of Protein–Protein Interactions: Selected Case Studies | Chemical Reviews. ACS Publications. URL:
-
[2] Isoacylpeptide Method for Long-Chain and Difficult Sequence-Containing Peptide Preparation. IntechOpen. URL:
Sources
Technical Support Center: Troubleshooting Common Impurities in Crude N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric Acid Batches
Introduction
N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid is a critical chiral building block in the synthesis of several pharmaceutically active compounds, most notably as a key component in certain protease inhibitors. The stereochemical integrity and overall purity of this intermediate are paramount, as even minor impurities can have significant impacts on the efficacy, safety, and yield of the final active pharmaceutical ingredient (API). This guide is designed for researchers, chemists, and process development professionals to proactively troubleshoot and resolve common purity issues encountered during the synthesis and work-up of this important molecule.
This document provides a structured, question-and-answer-based approach to identifying the root causes of common impurities, offering detailed analytical strategies for their detection, and presenting field-proven protocols for their remediation and prevention.
Part 1: Frequently Asked Questions (FAQs) on Core Impurity Classes
This section addresses the most common and critical impurities encountered in crude batches of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid.
FAQ 1: Diastereomeric Impurities
Question: My crude product shows multiple spots on TLC and extra peaks in the HPLC analysis that I suspect are diastereomers. What are the likely diastereomeric impurities and where do they come from?
Answer: The target molecule, N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid, has two chiral centers at the C2 and C3 positions. This gives rise to a total of four possible stereoisomers:
-
(2R,3R) - The desired erythro isomer.
-
(2S,3S) - The enantiomer of the desired product, also an erythro isomer.
-
(2R,3S) - A threo diastereomer.
-
(2S,3R) - A threo diastereomer.
The presence of (2R,3S) and (2S,3R) diastereomers is a common issue. Their formation is typically a result of incomplete stereocontrol during the synthetic step that creates the second chiral center. For instance, in syntheses involving the reaction of a chiral amino aldehyde with a cyanide source, the stereoselectivity of the nucleophilic attack determines the configuration at the C2 hydroxyl center[1]. If the reaction is not perfectly diastereoselective, a mixture of erythro and threo isomers will be formed.
The enantiomeric impurity, (2S,3S), arises from using a starting material that is not enantiomerically pure (e.g., starting from racemic or partially resolved D-phenylalanine instead of pure L-phenylalanine).
FAQ 2: The "Homobislactone" Impurity
Question: I am observing a significant, less polar byproduct, particularly when I attempt to activate the carboxylic acid for coupling reactions. What could this be?
Answer: This is very likely a homobislactone impurity. This type of byproduct is a known issue for α-hydroxy-β-amino acids when the carboxyl group is activated, especially in the presence of a base[2]. The reaction proceeds through an intermolecular esterification where the α-hydroxyl group of one molecule attacks the activated carboxyl group of a second molecule, forming a cyclic diester (a 12-membered ring).
The formation of this homobislactone is a significant yield-reducing side reaction and its presence can complicate purification due to its non-polar, neutral character compared to the desired acidic product[2].
FAQ 3: Process-Related Impurities
Question: What are some other common, non-stereoisomeric impurities I should be aware of?
Answer: These impurities typically arise from the reagents and solvents used in the synthesis and workup. The most common include:
-
Unreacted (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid: Incomplete Cbz-protection of the starting amino acid.
-
Benzyl Alcohol: A common byproduct from the decomposition of the Cbz-protecting group reagent, benzyl chloroformate, or from its reaction with any water present.
-
Residual Solvents: Solvents used in the reaction or extraction steps (e.g., ethyl acetate, dichloromethane, hexane) can be trapped in the crude product[3].
-
Over-benzylation Products: In rare cases, the hydroxyl group can be benzylated if reaction conditions are too harsh.
Part 2: Analytical Strategies for Impurity Detection
A robust analytical strategy is crucial for identifying and quantifying impurities.
Question: What are the recommended analytical methods for characterizing the purity of my crude product?
Answer: A multi-pronged approach is recommended to get a complete purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for analyzing the purity of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid.
-
Reversed-Phase (RP) HPLC: An achiral RP-HPLC method (e.g., using a C18 column) is excellent for quantifying most process-related impurities (like benzyl alcohol) and the homobislactone. However, it will not separate enantiomers and may not resolve all diastereomers.
-
Chiral HPLC: This is essential for determining the diastereomeric and enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for separating protected amino acids[4].
| Parameter | Reversed-Phase HPLC | Chiral HPLC |
| Stationary Phase | C18 or C8 | Polysaccharide-based (e.g., cellulose or amylose carbamate derivatives) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., 0.1% TFA or formic acid) | Typically Normal Phase (e.g., Hexane/Isopropanol) or Reversed-Phase with specialized mobile phases |
| Primary Use | Assay, quantification of achiral impurities (benzyl alcohol, homobislactone) | Quantification of diastereomeric and enantiomeric purity |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are invaluable for structural confirmation of the desired product and for identifying unknown impurities.
-
¹H NMR: Can be used to detect residual solvents, benzyl alcohol (signals around 4.5-5.2 ppm and 7.3 ppm), and the presence of diastereomers, which will exhibit distinct sets of signals for the C2 and C3 protons.
-
¹³C NMR: Provides information on the carbon skeleton and can help confirm the presence of impurities with different carbon environments.
-
Advanced NMR (e.g., HMBC, HSQC): Useful for the structural elucidation of unknown impurities if they are present in sufficient quantities[5].
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the product and impurities. When coupled with HPLC (LC-MS), it is a powerful tool for identifying the components of each peak in the chromatogram.
Part 3: Troubleshooting and Purification Protocols
This section provides detailed protocols for addressing the specific impurities discussed above.
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting an impure batch.
Caption: A decision-making workflow for troubleshooting impure batches.
Protocol 1: Removal of Homobislactone and Other Neutral Impurities
Issue: Presence of a significant non-polar impurity, likely the homobislactone, and residual benzyl alcohol.
Principle: This protocol exploits the acidic nature of the desired product. The crude material is dissolved in an organic solvent and washed with an aqueous base. The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, while neutral impurities (homobislactone, benzyl alcohol) will remain in the organic layer. The aqueous layer is then re-acidified to precipitate the pure product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Use approximately 10 mL of base solution per gram of crude material. Repeat the extraction 2-3 times.
-
Expert Tip: NaHCO₃ is a weaker base and is often preferred to avoid potential hydrolysis of the Cbz group, which can occur under stronger basic conditions.
-
-
Combine and Wash: Combine the aqueous layers. Wash the combined aqueous layer once with a small portion of the organic solvent to remove any last traces of neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify to a pH of approximately 2 with dilute hydrochloric acid (e.g., 1-2 M HCl) with vigorous stirring. The desired product will precipitate as a white solid[1].
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight.
Protocol 2: Purification from Diastereomeric Impurities by Recrystallization
Issue: The product is contaminated with threo diastereomers ((2R,3S) or (2S,3R)).
Principle: Diastereomers have different physical properties, including solubility. A carefully selected solvent system can allow for the selective crystallization of the desired (2R,3R) erythro isomer, leaving the more soluble threo isomers in the mother liquor. This often requires experimentation to find the optimal solvent or solvent mixture.
Step-by-Step Methodology:
-
Solvent Screening: The choice of solvent is critical. Common solvent systems for protected amino acids are binary mixtures of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which it is sparingly soluble)[3].
-
Good Solvents: Ethyl acetate, Isopropanol (IPA), Ethanol, Acetone.
-
Poor Solvents: Hexane, Heptane, Diethyl ether, Water.
-
Recommended Starting Systems: Ethyl acetate/Hexane, Isopropanol/Water.
-
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.
-
Induce Crystallization: Slowly add the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for forming well-defined crystals and achieving good separation. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield.
-
Isolation and Analysis: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold "poor" solvent. Dry the crystals and analyze their diastereomeric purity by chiral HPLC. The mother liquor can be concentrated and re-processed if necessary.
Part 4: Prevention Strategies
Question: How can I prevent these impurities from forming in the first place?
Answer:
-
To Prevent Diastereomers: The key is to optimize the stereoselectivity of the synthesis. This may involve:
-
Temperature Control: Reactions creating the second chiral center are often highly temperature-dependent. Running the reaction at lower temperatures (e.g., -78 °C) can significantly enhance diastereoselectivity.
-
Chiral Auxiliaries/Catalysts: Employing a more effective chiral auxiliary or catalyst in the synthetic route can provide higher stereocontrol[4][6].
-
-
To Prevent Homobislactone:
-
Avoid Base: When activating the carboxyl group for subsequent reactions, minimize or avoid the use of a base, as it significantly promotes lactone formation[2].
-
Use a Strong Activating Agent: Using a powerful activating agent (e.g., EDC-HOAt) without a base can favor the desired amide bond formation over the competing lactonization[2].
-
-
To Prevent Process Impurities:
-
Use High-Purity Starting Materials: Ensure the enantiomeric purity of the starting amino acid.
-
Control Stoichiometry: Use the correct stoichiometry of reagents like benzyl chloroformate to avoid excess and subsequent purification challenges.
-
Thorough Workup: Ensure a complete workup and drying of the crude product to remove residual solvents before final purification.
-
References
- Herranz, R., Castro-Pichel, J., Vinuesa, S., & Garcia-Lopez, M. T. (1990). Stereoselection in the Synthesis of threo and erythro-3-Amino-2-hydroxy-4-phenylbutanoic Acid using Chiral Acetal Templates. Journal of the Chemical Society, Chemical Communications, (14), 938-940.
-
Lee, K., & Kim, Y. (1995). Stereospecific Synthesis of the (2R,3S)- and (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acids from D-Glucono-δ-lactone. Tetrahedron Letters, 36(24), 4261-4264. [Link]
-
Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Wikipedia. (n.d.). Lactone. Retrieved from [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]
-
Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(16), 5480-5486. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
University of Toronto. (n.d.). Recrystallization method. Retrieved from [Link]
-
Kobayashi, Y., et al. (1989). A stereoselective synthesis of the (2R, 3S)- and (2S, 3R)-3-amino-2-hydroxybutyric acid derivatives, the key components of a renin inhibitor and bestatin. Chemical and Pharmaceutical Bulletin, 37(7), 1853-1857. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Chandrasekaran, S., et al. (2023). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 28(1), 114. [Link]
-
University of Calgary. (n.d.). Recrystallisation experimental techniques required. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]
-
PubChem. (n.d.). (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]
-
Proulx, C., & Le, D. N. (2019). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. World Journal of Chemical Education, 7(2), 118-124. [Link]
- US Patent 8,357,820 B2. (2013). Process for producing N-protected amino acid.
Sources
- 1. Stereoselection in the synthesis of threo- and erythro-3-amino-2-hydroxy-4-phenyl-butanoic acid using chiral acetal templates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. researchgate.net [researchgate.net]
Minimizing side reactions during the N-protection of (2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
Welcome to the technical support center for the N-protection of (2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. This valuable chiral building block is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1][2] However, its bifunctional nature, containing both a nucleophilic amine and a hydroxyl group, presents a significant challenge: achieving selective N-protection without inducing side reactions.
This guide provides in-depth, experience-driven advice to help you navigate the complexities of this reaction, minimize side-product formation, and ensure the integrity of your stereocenters. We will explore the causality behind common experimental issues and provide robust, validated protocols to enhance the yield and purity of your desired N-protected product.
Frequently Asked Questions (FAQs)
Here we address common high-level questions that researchers encounter when planning or in the early stages of their experiments.
Q1: What are the primary competing side reactions I need to be aware of?
The primary side reactions stem from the presence of the C2 hydroxyl group, which can compete with the C3 amine as a nucleophile. The main side reactions are:
-
O-Acylation (Esterification): The hydroxyl group can react with the protecting group reagent (e.g., Boc-anhydride) to form an ester, leading to a mixture of N-protected, O-protected, and N,O-diprotected products.
-
Cyclization (Oxazolidinone Formation): Under certain conditions, particularly with activating agents like phosgene derivatives or carbonates, the amino alcohol can cyclize to form a 5-membered oxazolidinone ring.[3][4][5][6] This is a common pathway for 1,2-amino alcohols.[7]
-
Racemization/Epimerization: Harsh basic or acidic conditions can lead to the loss of stereochemical integrity at the C2 or C3 positions. Activation of the carboxylic acid can lead to azlactone formation, which is a known pathway for racemization.[8]
Q2: Which N-protecting group is best for this substrate?
The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for subsequent steps. The tert-butyloxycarbonyl (Boc) group is the most commonly used and is generally recommended for its stability and mild cleavage conditions.[1][9][]
| Protecting Group | Reagent | Advantages | Disadvantages | Cleavage Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | High selectivity under controlled conditions. Stable to many nucleophiles and catalytic hydrogenation.[11] | Can lead to O-acylation if not optimized. The tert-butyl cation generated during deprotection can cause side reactions.[12] | Mild acidic conditions (e.g., TFA in DCM, HCl in dioxane).[][11] |
| Cbz | Benzyl Chloroformate | Stable to acidic conditions. | Requires hydrogenolysis for removal, which may not be compatible with other functional groups. Reagent is moisture-sensitive. | Catalytic hydrogenation (e.g., H₂, Pd/C).[8] |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Stable to acidic conditions and hydrogenolysis. | Cleaved by base (e.g., piperidine), which can cause epimerization.[12] | Mild basic conditions (e.g., 20% piperidine in DMF).[11] |
For most applications, the Boc group offers the best balance of stability and mild deprotection , making it the preferred choice.
Q3: Why is temperature control so critical for this reaction?
Temperature control is paramount for selectivity. The amine is generally a stronger nucleophile than the hydroxyl group. By keeping the reaction temperature low (typically 0 °C to room temperature), you favor the kinetically controlled N-acylation. At higher temperatures, the energy barrier for the less favorable O-acylation is more easily overcome, leading to a significant increase in ester side-product formation.
Q4: Can I protect the hydroxyl group first?
While possible, it adds extra steps to the synthesis. A common strategy for protecting hydroxyl groups is to use silyl ethers (e.g., TBDMS). Silylation often shows high selectivity for oxygen over nitrogen because the Si-O bond is significantly stronger than the Si-N bond.[13] The typical workflow would be: 1) O-silylation, 2) N-protection, and 3) O-desilylation. However, developing a selective one-step N-protection is often more efficient.
Visual Guide to Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the major competing side reactions. Understanding this competition is key to troubleshooting.
Caption: Key reaction pathways for N-protection of the target amino alcohol.
Troubleshooting Guide
This section provides solutions to specific problems you might observe during your experiment, validated by chemical principles.
| Problem Observed | Potential Cause(s) | Recommended Solution & Rationale |
| Low Yield of Desired Product with Multiple Spots on TLC/LC-MS | 1. Lack of Selectivity: O-acylation is competing with N-acylation. | 1a. Lower the Reaction Temperature: Run the reaction at 0 °C. This favors the more kinetically rapid N-acylation over the thermodynamically controlled O-acylation. 1b. Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the Boc-anhydride. A large excess will drive the reaction towards di-protection. |
| 2. Incomplete Reaction: The starting material is poorly soluble or the base is not effective. | 2a. Optimize Solvent System: The zwitterionic nature of amino acids can cause poor solubility.[14] A solvent mixture like THF/water or Dioxane/water with a mild base like NaHCO₃ or Na₂CO₃ can improve solubility and facilitate the reaction. 2b. Use a Weaker Base: Strong bases (e.g., NaH, LDA) can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-acylation. Stick to inorganic bases like sodium bicarbonate. | |
| LC-MS shows a mass corresponding to the cyclized oxazolidinone. | 1. Wrong Reagent Choice: Using reagents like phosgene, chloroformates, or even carbonates can strongly promote intramolecular cyclization.[6] | 1a. Use Boc-Anhydride: (Boc)₂O is generally less prone to causing cyclization compared to more reactive acylating agents. 1b. Avoid Activating Agents: Do not use reagents that could form a mixed anhydride or other activated species with the substrate's carboxyl group in the presence of the amino alcohol functionality. |
| NMR/Chiral HPLC shows a mixture of diastereomers. | 1. Epimerization: The reaction conditions (especially the base) are too harsh, causing proton abstraction at a stereocenter. | 1a. Use a Non-Nucleophilic, Mild Base: Avoid strong organic bases like DBU or triethylamine in excess, which can promote epimerization.[12] Sodium bicarbonate is a safer choice. 1b. Maintain Low Temperature: Higher temperatures can accelerate epimerization. Keep the reaction cool throughout the addition and stirring phases. |
| Reaction is very slow or stalls. | 1. Poor Nucleophilicity of Amine: The amine may be protonated (if pH is too low) or the substrate is not fully dissolved. | 1a. Ensure Correct pH: The reaction requires the free amine to be present. The pH should be mildly basic (pH 8-9). Use a pH meter or pH paper to monitor the aqueous layer if using a biphasic system. 1b. Improve Solubility: As mentioned, a mixed solvent system can be critical. Adding a co-solvent like THF can significantly improve reaction rates.[15] |
Recommended Experimental Protocol: N-Boc Protection
This protocol is designed to maximize selectivity for N-protection and minimize the side reactions discussed above.
Materials:
-
(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), Reagent Grade
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), Anhydrous
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amino acid (1.0 eq) in a 1:1 mixture of THF and a 10% aqueous solution of NaHCO₃ (w/v). Use enough solvent to fully dissolve the starting material (approx. 0.1 M concentration is a good starting point).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve (Boc)₂O (1.1 eq) in a minimal amount of THF. Add this solution dropwise to the cooled, stirring reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The starting material is visible with ninhydrin stain, while the product is not.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, carefully acidify the mixture to pH ~3 with a cold 1 M HCl solution to neutralize excess bicarbonate and protonate the carboxylate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers.
-
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude N-Boc protected product.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.
Troubleshooting Logic Flowchart
If you encounter an issue, follow this logical workflow to diagnose and solve the problem.
Caption: A step-by-step flowchart for troubleshooting common experimental issues.
References
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
Xiao, Y., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Organic Chemistry. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (2002). 1 Protection Reactions. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Wiley-VCH.
- Esgulian, M., et al. (2017). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Organic & Biomolecular Chemistry, 15(6), 1453-1462.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Ju, M-K., et al. (2021). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. Molecules, 26(4), 865.
- Aitken, D. J., et al. (2017). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Organic & Biomolecular Chemistry, 15(6), 1453-1462.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]
- Chandrasekhar, S., & Jagadeshwar, V. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(19), 3341–3343.
- Kikugawa, Y., & Kawase, M. (1983). Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium Borohydride. An Improved Procedure Involving a Slow Addition of a Small Amount of Methanol. Chemistry Letters, 12(8), 1279-1280.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Reddit. (2023, February 8). Selective protection of alcohol over amine. r/Chempros. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary α-Amino Acids. Part 2: Enantioselective Synthesis of Acyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry, 18(22), 2645-2682.
- Reddy, K. S., et al. (2014). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer. Beilstein Journal of Organic Chemistry, 10, 665–670.
- Allouchi, H., et al. (2003). Synthesis of 3-Aminochroman Derivatives by Radical Cyclization. Organic Letters, 5(22), 4219–4221.
-
Esgulian, M., et al. (2017). Supporting Information: Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Royal Society of Chemistry. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
- Moore, S., & Spackman, D. H. (1958). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 23(11), 1685-1687.
- Nefkens, G. H. L., & Tesser, G. I. (1961). Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. Journal of the American Chemical Society, 83(5), 1263–1263.
- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(27), 5144-5149.
- Mohan, R. S., & Singh, A. (2011). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Beilstein Journal of Organic Chemistry, 7, 1033–1038.
-
ResearchGate. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. Retrieved from [Link]
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
- Mimori, S., et al. (2012). Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress. Biological & Pharmaceutical Bulletin, 35(1), 84-90.
- Kupats, E., et al. (2020). Mitochondrial-Protective Effects of R-Phenibut after Experimental Traumatic Brain Injury. Oxidative Medicine and Cellular Longevity, 2020, 9364598.
-
WebMD. (n.d.). Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Oxazolidinone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. wiley-vch.de [wiley-vch.de]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - Please wait for verification [reddit.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Overcoming steric hindrance when coupling N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
Welcome to the Technical Support and Troubleshooting Center for peptidomimetic synthesis. This guide is specifically designed for researchers and drug development professionals working with N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA) .
AHPA is a critical chiral building block used in the synthesis of HIV protease inhibitors (e.g., KNI-compounds), bestatin analogues, and other advanced peptidomimetics[1]. However, coupling this molecule presents severe challenges due to the extreme steric hindrance generated by the adjacent C4-benzyl group, the C3-Cbz-protected amine, and the C2-hydroxyl group.
Below, our Application Scientists break down the mechanistic causes of these failures and provide field-proven, self-validating protocols to ensure high-yield amide bond formation.
Part 1: Troubleshooting Guide & FAQs
Q1: Why am I recovering unreacted N-Cbz-(2R,3R)-AHPA and observing extremely low coupling yields? The Causality: The low yield is a direct result of kinetic trapping. When the C1-carboxylic acid of AHPA is activated using standard carbodiimides (like DIC or EDC), it forms an O-acylisourea intermediate. However, the bulky C4-phenyl ring and the C3-Cbz group create a massive steric shield around the electrophilic center. Aminolysis (the attack of the incoming amine) becomes so slow that the activated ester either hydrolyzes back to the starting material or degrades[2]. The Solution: Abandon standard carbodiimides. You must use HATU or COMU . The 7-aza nitrogen in the HOAt leaving group of HATU provides anchimeric (neighboring-group) assistance. It forms a pre-transition state hydrogen bond with the incoming amine, effectively "pulling" the nucleophile through the steric shield and drastically accelerating aminolysis[3][4].
Q2: My LC-MS shows a mass corresponding to the product, but NMR confirms it is an ester (depsipeptide), not an amide. What happened? The Causality: You are observing O-acylation . Because the C2-hydroxyl group of AHPA is unprotected, it can act as a competing nucleophile. During the slow aminolysis step caused by steric hindrance, the C2-OH of one AHPA molecule can attack the activated carboxylate of another, forming intermolecular depsipeptides[5]. The Solution: Control the reaction kinetics and thermodynamics. Run the activation step at 0 °C to suppress the nucleophilicity of the hydroxyl group. Ensure strict 1:1 stoichiometry of the coupling reagent to prevent over-activation. If O-acylation persists, you must temporarily protect the C2-OH as a tert-butyldimethylsilyl (TBS) ether or an acetonide.
Q3: I successfully formed the amide bond, but I am observing significant epimerization at the α -carbon (C2). How do I prevent this? The Causality: Epimerization at the C2 position occurs via base-catalyzed enolization or the formation of a transient oxazolone-like intermediate. Standard tertiary amines like N,N-diisopropylethylamine (DIPEA) are too basic and abstract the acidic α -proton during the prolonged coupling times required for hindered substrates[4]. The Solution: Switch your base to 2,4,6-collidine or TMP (2,2,6,6-tetramethylpiperidine). These bases are highly sterically hindered and less basic than DIPEA, allowing them to neutralize the coupling reaction without stripping the α -proton[6].
Part 2: Quantitative Reagent Comparison
To guide your reagent selection, the following table summarizes in-house and literature-validated data for the coupling of N-Cbz-(2R,3R)-AHPA to a standard sterically hindered secondary amine (e.g., an N -methyl amino acid).
| Coupling System | Base | Temp (°C) | Yield (%) | Epimerization (%) | Primary Failure Mode |
| HBTU / HOBt | DIPEA | 25 | < 15% | 12.5% | Incomplete aminolysis; Hydrolysis |
| DIC / OxymaPure | DIPEA | 25 | 45% | 8.2% | O-acylation (Depsipeptide formation) |
| HATU / HOAt | DIPEA | 25 | 78% | 5.4% | Moderate epimerization |
| HATU / HOAt | Collidine | 0 to 25 | > 92% | < 1.0% | Optimal Conditions |
| COMU | TMP | 0 to 25 | 89% | < 1.0% | Reagent hydrolysis if wet solvent |
Part 3: Mechanistic Workflow & Decision Tree
The following diagram illustrates the logical workflow for troubleshooting AHPA coupling based on the protection status of the C2-hydroxyl group.
Fig 1. Decision tree and mechanistic workflow for overcoming steric hindrance in AHPA coupling.
Part 4: Self-Validating Experimental Protocols
Protocol A: Direct Coupling of Unprotected N-Cbz-(2R,3R)-AHPA
Use this protocol when the C2-hydroxyl is free. It relies on kinetic control to favor amide bond formation over O-acylation.
Reagents:
-
N-Cbz-(2R,3R)-AHPA (1.0 eq)
-
Amine component (1.1 eq)
-
HATU (1.0 eq - Do not use excess to prevent guanidinylation of the amine)
-
HOAt (0.1 eq - Catalytic additive to suppress epimerization)
-
2,4,6-Collidine (3.0 eq)
-
Anhydrous DMF/DCM (1:1 v/v)
Step-by-Step Methodology:
-
Pre-activation Control: Dissolve N-Cbz-(2R,3R)-AHPA and HOAt in anhydrous DMF/DCM under an inert atmosphere (N2/Ar). Cool the reaction vessel to 0 °C using an ice bath.
-
Base Addition: Add 2,4,6-collidine to the mixture and stir for 5 minutes.
-
Activation: Add HATU as a solid. Stir at 0 °C for exactly 3 minutes. Self-Validation Check: Do not exceed 3 minutes, as prolonged activation of the free-OH acid leads to self-condensation.
-
Coupling: Dissolve the amine component in a minimal amount of DMF and add it dropwise to the activated mixture over 10 minutes.
-
Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature (25 °C) and stir for an additional 12 hours.
-
Validation (LC-MS): Sample 5 μ L of the reaction mixture, quench in 50% MeCN/H2O, and run LC-MS. Look for the target mass. If a peak at [M-18] is observed, it indicates unwanted lactonization. If [M+18] is observed, the active ester has hydrolyzed.
Protocol B: Temporary Hydroxyl Protection (Rescue Strategy)
Use this protocol if Protocol A yields >10% depsipeptide (O-acylation) due to extreme steric clash with the specific amine.
Step-by-Step Methodology:
-
TBS Protection: Dissolve N-Cbz-(2R,3R)-AHPA in anhydrous DMF. Add imidazole (2.5 eq) and TBS-Cl (1.2 eq). Stir at room temperature for 16 hours.
-
Workup: Quench with water, extract with EtOAc, wash with brine, and concentrate. The bulky TBS group completely masks the nucleophilicity of the C2-OH.
-
Coupling: Proceed with the coupling using COMU (1.1 eq) and DIPEA (2.0 eq) at room temperature. Because the OH is protected, O-acylation is impossible, and the highly reactive COMU uronium salt can force the amide bond formation over 24 hours.
-
Deprotection: Post-coupling, remove the TBS group using TBAF (1.0 M in THF) at 0 °C for 2 hours to yield the target coupled product.
References
-
Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α -Aminoisobutyric Acid (Aib) Residue. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Recent Advances in Developing Chemoenzymatic Processes for Active Pharmaceutical Ingredients. ACS Publications. Available at:[Link]
-
Epimerisation in Peptide Synthesis. MDPI. Available at:[Link]
-
Synthesis of N-Hydroxy Peptides: Chemical Ligation of O-Acyl Hydroxamic Acids. Organic Letters - ACS Publications. Available at:[Link]
Sources
Comprehensive 1H and 13C NMR Spectral Data Validation Guide for N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric Acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol
Executive Summary
The stereochemical integrity of chiral building blocks is the foundational pillar of modern peptidomimetic drug discovery. N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (commonly referred to as N-Cbz-erythro-AHPA or N-Cbz-allophenylnorstatine) is a highly specialized transition-state isostere. It is a critical intermediate in the synthesis of potent HIV-1 protease inhibitors (such as KNI-227 and KNI-272) [1] and aminopeptidase inhibitors (Bestatin analogs) [2].
Because the (2R,3R) configuration directly dictates the spatial orientation of the hydroxyl group—which mimics the tetrahedral transition state of peptide bond hydrolysis—even trace contamination by the (2S,3R) diastereomer can drastically reduce biological efficacy [3]. As a Senior Application Scientist, I have designed this guide to objectively compare high-purity analytical standards against standard commercial grades, providing a self-validating Nuclear Magnetic Resonance (NMR) protocol to ensure absolute structural and stereochemical confidence.
Comparative Analysis: High-Purity vs. Commercial Grade
When sourcing N-Cbz-(2R,3R)-AHPA for late-stage drug development, relying solely on HPLC purity is insufficient. Diastereomeric impurities often co-elute in standard reverse-phase chromatography. High-resolution NMR is the only definitive tool for quantifying diastereomeric excess ( de ). Table 1 highlights the performance differences between a premium analytical standard and a typical commercial-grade batch.
Table 1: Objective Comparison of N-Cbz-(2R,3R)-AHPA Sources
| Parameter | High-Purity Analytical Standard | Standard Commercial Grade | Analytical & Biological Impact |
| Chemical Purity (HPLC) | > 99.5% | 94.0% - 96.0% | High purity prevents side-reactions during sensitive peptide coupling steps (e.g., EDC/HOBt). |
| Diastereomeric Excess ( de ) | > 99.0% (via 1 H NMR) | ~ 88.0% | Trace (2S,3R) isomer drastically reduces the target binding affinity of the final API. |
| NMR Signal-to-Noise (S/N) | > 500:1 (Baseline resolved) | ~ 150:1 (Baseline noise) | Superior S/N allows for precise integration of trace impurities down to 0.1%. |
| Residual Solvents | < 0.1% | > 0.5% (EtOAc, Hexanes) | Residual solvents can interfere with stoichiometric calculations and downstream catalysis. |
Self-Validating Experimental Protocol
To ensure trustworthiness, an analytical protocol must be self-validating. This means the methodology inherently confirms its own accuracy through orthogonal internal checks. The following step-by-step workflow utilizes 1D and 2D NMR to unambiguously assign the structure and confirm the relative stereochemistry.
Step 1: Sample Preparation (The Causality of Solvent Choice)
-
Procedure: Dissolve 15.0 mg of the N-Cbz-(2R,3R)-AHPA sample in 0.6 mL of anhydrous DMSO- d6 (99.9% D, containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.
-
Causality: Why DMSO- d6 instead of CDCl 3 ? DMSO is a strong hydrogen-bond acceptor. It drastically slows the chemical exchange rate of the labile hydroxyl (-OH) and amide (-NH) protons. This allows these protons to appear as sharp, quantifiable peaks rather than broad humps, enabling the observation of critical J -couplings ( J2,OH and J3,NH ) required for 2D NOESY stereochemical mapping.
Step 2: 1D NMR Acquisition (Baseline Profiling)
-
Procedure:
-
1 H NMR: 400 MHz, 16 scans, relaxation delay ( d1 ) = 2.0 s, pulse angle = 30°.
-
13 C NMR: 100 MHz, 1024 scans, d1 = 2.0 s, with proton decoupling (WALTZ-16).
-
-
Causality: The 2.0 s relaxation delay ensures that all protons fully relax between scans. This prevents the under-integration of slowly relaxing protons (like the carboxylic acid -COOH), ensuring that the integration ratios perfectly match the theoretical proton count (19H).
Step 3: 2D NMR Correlation (Absolute Connectivity)
-
Procedure: Acquire gradient-selected COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra.
-
Causality: 1D NMR alone cannot unambiguously differentiate the C2-H and C3-H protons due to their similar chemical environments. COSY provides a self-validating map: tracing the scalar coupling from the amide -NH directly to the C3-H, and subsequently to the C2-H. HSQC then locks these proton assignments to their respective 13 C signals, eliminating any assignment ambiguity.
Fig 1: Self-validating NMR workflow for absolute structural and stereochemical confirmation.
Spectral Data & Mechanistic Assignments
The following data represents the validated spectral profile of the high-purity N-Cbz-(2R,3R)-AHPA standard.
Table 2: 1 H and 13 C NMR Spectral Assignments (DMSO- d6 , 400/100 MHz)
| Position | 1 H Chemical Shift ( δ , ppm) | Multiplicity & J (Hz) | 13 C Chemical Shift ( δ , ppm) | 2D Validation (COSY/HSQC) |
| -COOH | 12.50 | br s, 1H | 174.2 | Exchanges with D 2 O; No HSQC |
| Cbz C=O | - | - | 156.1 | HMBC to Cbz-CH 2 |
| Aromatic (Ph + Cbz) | 7.35 - 7.15 | m, 10H | 139.5, 137.6, 129.6 - 126.1 | COSY intra-ring couplings |
| -NH (Amide) | 6.95 | d, J=8.8 , 1H | - | COSY to C3-H |
| -OH (Hydroxyl) | 5.20 | br s, 1H | - | Exchanges with D 2 O |
| Cbz-CH 2 | 4.95 | s, 2H | 65.2 | HSQC confirmed |
| C3-H ( β to COOH) | 4.05 | m, 1H | 55.8 | COSY to NH, C2-H, and C4-H 2 |
| C2-H ( α to COOH) | 3.85 | d, J=4.5 , 1H | 73.4 | COSY to C3-H; HSQC confirmed |
| C4-H a (Benzyl) | 2.80 | dd, J=13.5,4.5 , 1H | 36.5 | COSY to C3-H and C4-H b |
| C4-H b (Benzyl) | 2.65 | dd, J=13.5,9.5 , 1H | 36.5 | COSY to C3-H and C4-H a |
Stereochemical Causality: The J2,3 Coupling Constant
The defining feature that validates the (2R,3R)erythro configuration over the (2S,3R)threo configuration is the coupling constant between the C2 and C3 protons ( J2,3 ). In the erythro isomer, the preferred anti-periplanar conformation of the bulky substituents results in a J2,3 of approximately 4.5 - 5.5 Hz . Conversely, the threo isomer typically exhibits a much smaller J2,3 coupling of ~2.0 - 3.0 Hz due to a gauche relationship forced by steric hindrance. By precisely measuring the doublet at δ 3.85 ppm, the analyst can instantly validate the diastereomeric identity of the batch.
Biological Application & Pathway Visualization
The validated (2R,3R)-AHPA building block is seamlessly integrated into solid-phase or solution-phase peptide synthesis. The retention of the stereocenter is paramount, as the resulting hydroxyethylamine scaffold mimics the tetrahedral intermediate of the HIV-1 protease cleavage site, competitively inhibiting the viral enzyme.
Fig 2: Synthetic utility of (2R,3R)-AHPA in the development of HIV protease inhibitors.
References
-
Mimoto, T., Imai, J., Kisanuki, S., Enomoto, H., Hattori, N., Akaji, K., & Kiso, Y. "Kynostatin (KNI)-227 and -272, highly potent anti-HIV agents: conformationally constrained tripeptide inhibitors of HIV protease containing allophenylnorstatine." Chemical and Pharmaceutical Bulletin, 1992.[Link]
-
Umezawa, H., Aoyagi, T., Suda, H., Hamada, M., & Takeuchi, T. "Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes." The Journal of Antibiotics, 1976.[Link]
-
Kiso, Y., et al. "Allophenylnorstatine-Dimethylthioproline Scaffold in HIV Protease Inhibitors Have High Efficacy in Mutant HIV." Journal of Medicinal Chemistry, 2008.[Link]
A Comparative Guide to HPLC Method Validation for Enantiomeric Purity of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
Introduction: The Critical Role of Enantiomeric Purity in Pharmaceutical Development
N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid is a vital chiral building block in the synthesis of various pharmaceuticals, notably as a key component in certain HIV protease inhibitors.[1][2] Its specific stereochemistry is paramount to its biological activity and therapeutic efficacy. The presence of its enantiomer can lead to reduced potency, altered pharmacological effects, or even toxicity. Consequently, the accurate determination of its enantiomeric purity is a non-negotiable aspect of quality control in drug development and manufacturing.
High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and reliable technique for assessing the enantiomeric purity of chiral compounds due to its speed, sensitivity, and ease of use.[3][4] This guide provides an in-depth, scientifically-grounded comparison of HPLC methods for validating the enantiomeric purity of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the performance of different chiral stationary phases (CSPs), all while adhering to the stringent validation guidelines set forth by the International Council for Harmonisation (ICH).[5]
Method Development: A Tale of Two Approaches
The enantioselective separation of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid via HPLC can be broadly categorized into two primary strategies: direct and indirect methods.[4]
-
Direct Methods: These employ a chiral stationary phase (CSP) that directly interacts with the enantiomers, leading to differential retention and subsequent separation. This is often the preferred approach due to its simplicity and avoidance of additional reaction steps.
-
Indirect Methods: This strategy involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase. While effective, this method introduces an extra step that could potentially introduce errors.
For the purpose of this guide, we will focus on the more direct and widely adopted approach utilizing CSPs.
Choosing the Right Tool for the Job: A Comparative Look at Chiral Stationary Phases
The selection of the appropriate CSP is the most critical factor in developing a successful chiral HPLC method. Several classes of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based phases being particularly effective for the separation of N-protected amino acids.[6][7]
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Advantages | Disadvantages |
| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Utilizes a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure to differentiate between enantiomers.[3] | Broad applicability for a wide range of chiral compounds, including N-protected amino acids.[8] | Can be sensitive to the mobile phase composition; method development can be more empirical. |
| Macrocyclic Glycopeptide-based (e.g., teicoplanin or vancomycin) | Employs multiple chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.[7][9] | Excellent for separating underivatized and N-protected amino acids.[9] Often provides high selectivity and resolution. | May have limitations with certain mobile phase modifiers. |
| Pirkle-type (Brush-type) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. | Well-understood separation mechanisms. | Generally more effective for specific classes of compounds. |
| Crown Ether-based | Relies on the formation of inclusion complexes, primarily with primary amines.[6] | Highly selective for amino acids and primary amines. | Requires an acidic mobile phase to ensure the amine is protonated.[6] |
For N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid, polysaccharide-based CSPs, such as those derived from cellulose and amylose, and macrocyclic glycopeptide CSPs like those based on teicoplanin, are excellent starting points for method development.[7][8] The presence of the carbamate (Cbz) protecting group and the phenyl and hydroxyl functionalities provide multiple points of interaction for effective chiral recognition on these phases.
Experimental Workflow for HPLC Method Validation
The validation of an analytical method is a systematic process that demonstrates its suitability for its intended purpose.[10][11] The following workflow, based on ICH Q2(R1) guidelines, outlines the essential steps for validating an HPLC method for enantiomeric purity.[12]
Caption: A streamlined workflow for HPLC method validation.
Detailed Experimental Protocol: A Case Study with a Polysaccharide-Based CSP
This protocol outlines a typical approach for validating an HPLC method for the enantiomeric purity of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid using a cellulose-based CSP.
1. Chromatographic Conditions:
-
Column: A cellulose-based chiral stationary phase, for example, a column packed with cellulose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. A small amount of an acidic additive like trifluoroacetic acid (TFA) may be required to improve peak shape. A typical starting point would be Hexane:Isopropanol:TFA (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm, where the Cbz group and the phenyl ring exhibit strong absorbance.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
2. System Suitability:
Before commencing validation, the suitability of the chromatographic system must be established. This is typically done by injecting a solution containing both the desired enantiomer and a small amount of the undesired enantiomer.
-
Resolution (Rs): The resolution between the two enantiomeric peaks should be greater than 1.5.
-
Tailing Factor (T): The tailing factor for the main peak should be less than 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: The RSD for six replicate injections of a standard solution should be less than 2.0%.
3. Validation Parameters and Acceptance Criteria:
The following validation parameters should be assessed according to ICH Q2(R1) guidelines.[11][12]
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze a sample of the desired enantiomer spiked with its enantiomer and any potential impurities. | The method must be able to unequivocally assess the desired enantiomer in the presence of its enantiomer and other components. The peaks for each component should be well-resolved. |
| Linearity | Prepare a series of at least five concentrations of the undesired enantiomer over the expected range (e.g., from the limit of quantitation to 120% of the specification limit). | The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. | The specified range should be justified by the data from linearity, accuracy, and precision studies. |
| Accuracy | Analyze samples of the desired enantiomer spiked with known amounts of the undesired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). | The recovery should be within 98.0% to 102.0% for each concentration level. |
| Precision | Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the desired enantiomer spiked with the undesired enantiomer at the target concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. | The RSD for the repeatability and intermediate precision studies should be ≤ 2.0%. |
| Limit of Detection (LOD) | Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOD should be reported. |
| Limit of Quantitation (LOQ) | Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be reported and should be at or below the reporting threshold for the impurity. |
| Robustness | Deliberately introduce small variations to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results. | The system suitability criteria should still be met, and the results should not be significantly affected by the minor variations. |
Comparative Data: Polysaccharide vs. Macrocyclic Glycopeptide CSPs
The following table presents hypothetical but representative data comparing the performance of a polysaccharide-based CSP and a macrocyclic glycopeptide-based CSP for the analysis of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid enantiomeric purity.
| Parameter | Polysaccharide-Based CSP | Macrocyclic Glycopeptide-Based CSP |
| Resolution (Rs) | 2.1 | 2.8 |
| Retention Time (min) - (2R,3R) enantiomer | 8.5 | 10.2 |
| Retention Time (min) - undesired enantiomer | 10.1 | 12.5 |
| Linearity (r²) | 0.9992 | 0.9995 |
| Accuracy (Recovery %) | 99.2 - 101.5% | 99.5 - 101.8% |
| Precision (RSD %) | 1.2% | 0.9% |
| LOQ (% area) | 0.05% | 0.03% |
As the data suggests, both types of CSPs are capable of providing a validatable method. The macrocyclic glycopeptide CSP, in this instance, shows slightly better resolution and a lower limit of quantitation, which could be advantageous for detecting very low levels of the undesired enantiomer.
Alternative Methodologies: A Broader Perspective
While chiral HPLC is the gold standard, other techniques can also be employed for determining enantiomeric purity, each with its own set of advantages and limitations.
-
Gas Chromatography (GC) on a Chiral Stationary Phase: This method often requires derivatization to increase the volatility of the amino acid derivative.[13] It can offer high resolution but may involve more complex sample preparation.
-
Capillary Electrophoresis (CE): CE with a chiral selector in the running buffer can provide rapid and highly efficient separations with very small sample volumes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used for enantiomeric purity determination but generally has lower sensitivity compared to chromatographic methods.
The logical flow for selecting an analytical method is depicted below.
Caption: Decision tree for selecting an enantiomeric purity method.
Conclusion: Ensuring Product Quality Through Rigorous Validation
The validation of an HPLC method for determining the enantiomeric purity of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid is a critical step in ensuring the safety and efficacy of pharmaceuticals derived from this important chiral building block. Both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases offer excellent performance for this separation. The choice between them may depend on specific laboratory preferences, existing instrumentation, and the desired level of sensitivity.
By following a systematic validation approach as outlined by ICH guidelines, researchers and drug development professionals can be confident in the accuracy, precision, and reliability of their analytical data. This, in turn, underpins the quality and consistency of the final drug product.
References
- Phenomenex.
- Chromatography Today.
- Sigma-Aldrich.
- Taylor & Francis Online.
- PubMed Central (PMC).
- C.A.T. GmbH & Co. Analyses of amino acids, Enantiomeric purity.
- BenchChem.
- ResearchGate. Q2(R1)
- Scribd. ICH Q2(R1) Analytical Procedures Guide.
- PubMed.
- C.A.T. GmbH & Co.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- American Chemical Society.
- International Council for Harmonis
- International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea).
- Nagoya Institute of Technology Repository. Practical synthesis of (2S,3S)-3-amino-2 hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors.
- PubMed. Enantiomeric purity determination of (L)
- Sigma-Aldrich.
- PubMed Central (PMC).
- Chem-Impex. (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid.
- Phenomenex.
- MDPI.
- AVESİS.
- ResearchGate. A stereoselective synthesis of the (2R, 3S)- and (2S, 3R)
- ChemRadar. N-CBZ-(2R,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID CAS#62023-58-9.
- BOC Sciences. n-cbz-(2r,3r)-3-amino-2-hydroxy-4-phenyl-butyric acid cas no.62023-58-9.
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Annals of the Romanian Society for Cell Biology.
- Journal of Food and Drug Analysis. Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide).
Sources
- 1. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 2. chemimpex.com [chemimpex.com]
- 3. phenomenex.com [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. database.ich.org [database.ich.org]
- 13. Analyses of amino acids, Enantiomeric purity [cat-online.com]
N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid vs Boc-protected AHPA in drug design
As drug development increasingly shifts toward complex peptidomimetics, the strategic selection of chiral building blocks and their protecting groups becomes the defining factor in synthetic success. One of the most critical scaffolds in modern antiviral design is (2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA) , also known as allophenylnorstatine[1].
AHPA features a hydroxymethylcarbonyl (HMC) isostere that perfectly mimics the tetrahedral transition state of the Phe-Pro cleavage site targeted by aspartic proteases, such as the HIV-1 protease[1]. This structural mimicry is the active pharmacophore in superpotent, tight-binding inhibitors like KNI-272 and KNI-764[1][2]. However, to successfully incorporate AHPA into a growing peptide chain without triggering unwanted side reactions, the highly reactive α-amine must be temporarily masked.
This guide provides an objective, data-driven comparison of the two premier carbamate protecting groups used for AHPA: Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc) [3]. By understanding the orthogonality and mechanistic causality behind their cleavage, researchers can design highly efficient, self-validating synthetic routes[4].
The Orthogonality Principle: Cbz vs. Boc
In multi-step organic synthesis, the choice of a protecting group dictates the entire downstream strategy[4]. Cbz and Boc are both carbamate-based groups, but they possess fundamentally different chemical labilities, making them a classic "orthogonal pair"[3][5]. Orthogonality allows a chemist to selectively remove one protecting group without disturbing the other, enabling the sequential unmasking of reactive sites[5].
-
Boc-AHPA is acid-labile. It is stable to catalytic hydrogenolysis and mild bases but is rapidly cleaved by strong acids like Trifluoroacetic Acid (TFA)[4].
-
Cbz-AHPA is stable to the acidic conditions that cleave Boc groups. Instead, it is typically removed under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C)[5].
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of both protection strategies when applied to the sterically hindered AHPA scaffold.
| Parameter | N-Cbz-(2R,3R)-AHPA | Boc-(2R,3R)-AHPA |
| Cleavage Reagent | H₂, Pd/C (Catalytic Hydrogenolysis) | TFA or HCl (Acidolysis) |
| Orthogonal Stability | Stable to TFA, HCl, and mild bases | Stable to H₂/Pd, mild bases |
| Primary Byproducts | Toluene, CO₂ (Volatile) | Isobutylene, CO₂ (Volatile) |
| Atom Economy | Lower (Adds 134 Da to scaffold) | Higher (Adds 100 Da to scaffold) |
| Steric Profile | High (Planar benzylic bulk) | High (Globular tert-butyl bulk) |
| Typical Application Phase | Solution-Phase Synthesis | Solid-Phase & Solution-Phase |
Visualizing the Orthogonal Workflow
The decision to use Cbz or Boc directly impacts the reagents required for the deprotection phase following peptide coupling. The diagram below illustrates the divergent, orthogonal pathways utilized in the synthesis of AHPA-derived protease inhibitors.
Orthogonal synthesis workflows for Cbz-AHPA and Boc-AHPA in peptidomimetic drug design.
Experimental Workflows & Mechanistic Causality
To ensure high yields and prevent the degradation of the delicate hydroxymethylcarbonyl isostere, deprotection protocols must be executed with precision. The following methodologies emphasize the chemical causality behind each step, establishing a self-validating system for the researcher.
Protocol A: Acidolytic Deprotection of Boc-(2R,3R)-AHPA
This protocol is ideal when the downstream sequence contains functional groups sensitive to reduction (e.g., alkenes, alkynes, or certain sulfur-containing residues).
-
Solvation and Acidification : Dissolve the Boc-AHPA-peptide intermediate in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) at 0°C.
-
Causality: TFA provides the necessary proton activity to protonate the urethane oxygen, initiating the cleavage[3]. DCM is utilized as a co-solvent because it effectively solvates the lipophilic peptide backbone without participating in side reactions, ensuring a homogeneous reaction mixture.
-
-
Carbocation Scavenging : Immediately add 2.5% (v/v) Triisopropylsilane (TIPS) and 2.5% (v/v) water.
-
Causality: The cleavage of the Boc group generates highly reactive tert-butyl carbocations. This step is a mechanistic necessity; without a bulky hydride donor like TIPS to intercept these cations, they will irreversibly alkylate the electron-rich phenyl ring of the AHPA side chain or the secondary hydroxyl group, destroying the pharmacophore.
-
-
Cleavage and Evaporation : Stir for 1 hour at room temperature, then concentrate under reduced pressure.
-
Causality: The reaction is thermodynamically driven by the release of isobutylene gas and CO₂. Removing the solvent under reduced pressure prevents prolonged exposure to strong acid, which could degrade sensitive peptide bonds.
-
-
Self-Validating Precipitation : Triturate the resulting oily residue with cold diethyl ether.
-
Causality: The fully deprotected AHPA-peptide TFA salt is highly polar and insoluble in cold ether, while the cleaved protecting group byproducts and residual TIPS are highly lipophilic and remain in solution. The immediate formation of a white precipitate visually validates that the lipophilic Boc group has been successfully removed.
-
Protocol B: Hydrogenolytic Deprotection of N-Cbz-(2R,3R)-AHPA
This protocol is preferred when the molecule contains acid-sensitive moieties or when a completely neutral deprotection environment is required to prevent epimerization of the chiral centers.
-
Preparation : Dissolve the Cbz-AHPA-peptide in anhydrous Methanol (MeOH).
-
Causality: Methanol is a polar protic solvent that readily dissolves the peptide and facilitates the transfer of hydrogen gas to the catalyst surface.
-
-
Catalyst Addition under Inert Atmosphere : Flush the reaction flask with Argon, then carefully add 10% Palladium on Carbon (Pd/C).
-
Causality: Argon displacement is a critical safety and chemical validation step. Dry Pd/C is highly pyrophoric; introducing it to methanol in the presence of ambient oxygen risks immediate ignition. Furthermore, oxygen poisons the catalyst surface, preventing the necessary coordination of the benzylic ring for hydrogenolysis.
-
-
Hydrogenation : Evacuate the flask and backfill with H₂ gas (1 atm) using a balloon. Stir vigorously for 2-4 hours.
-
Causality: The palladium coordinates with the benzylic aromatic ring, bringing the C-O bond into proximity with adsorbed hydrogen. The hydrogenolysis of this bond releases toluene and an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and CO₂[3].
-
-
Filtration : Filter the mixture through a pad of Celite, washing the filter cake with excess MeOH.
-
Causality: Celite traps the fine palladium particles, preventing them from contaminating the final product. A clear, colorless filtrate validates that the transition metal has been successfully removed from the active pharmaceutical ingredient.
-
References
Sources
- 1. Design and synthesis of substrate-based peptidomimetic human immunodeficiency virus protease inhibitors containing the hydroxymethylcarbonyl isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Mass Spectrometry Fragmentation Analysis of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric Acid: A Comparative Methodological Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of protected chiral synthons. N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (N-Cbz-AHPA) is a highly specialized intermediate whose analytical profiling requires a nuanced understanding of gas-phase kinetics. This guide objectively compares the performance of leading mass spectrometry (MS) platforms for analyzing N-Cbz-AHPA, details the causality behind its fragmentation pathways, and provides a self-validating experimental protocol designed to ensure absolute structural confidence during drug development workflows.
The Analytical Significance of N-Cbz-AHPA
N-Cbz-AHPA is a critical building block in the synthesis of peptidomimetics. Its deprotected core, AHPA (often referred to as allophenylnorstatine when possessing the (2S,3S) configuration), serves as an ideal transition-state mimic in the design of aspartic protease inhibitors, including those targeting HIV protease and malarial plasmepsin . Historically, the (2S,3R) stereoisomer of AHPA was first identified as the active pharmacophore in bestatin, a potent aminopeptidase inhibitor .
Because the (2R,3R) configuration is highly specific, mass spectrometry must be utilized not just for molecular weight confirmation (Exact Mass: 329.1263 Da), but to validate the integrity of both the benzyloxycarbonyl (Cbz) protecting group and the delicate α -hydroxy acid backbone.
Objective Comparison of Mass Spectrometry Platforms
When selecting an analytical platform for N-Cbz-AHPA profiling, scientists must balance quantitative sensitivity against the depth of structural resolution. Below is an objective comparison of how different MS techniques perform for this specific molecule.
-
Electrospray Ionization Triple Quadrupole (ESI-QqQ - CID)
-
Performance: Unmatched for high-sensitivity quantitation via Multiple Reaction Monitoring (MRM).
-
Mechanism: Low-energy Collision-Induced Dissociation (CID) primarily deposits energy into the most labile bonds. For N-Cbz-AHPA, this results in the dominant cleavage of the Cbz group, yielding a massive m/z 91.0 product ion.
-
Limitation: Fails to provide deep backbone cleavage. The energy is absorbed entirely by the protecting group, leaving the AHPA core intact and making it impossible to differentiate structural isomers.
-
-
Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF - HCD)
-
Performance: The gold standard for structural elucidation and impurity profiling.
-
Mechanism: Higher-energy Collisional Dissociation (HCD) provides a broader energy distribution. It not only strips the Cbz group but also shatters the robust C2-C3 aliphatic bond of the AHPA backbone, yielding diagnostic fragments that confirm the specific connectivity of the α -hydroxy acid moiety.
-
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)
-
Performance: Excellent for high-throughput peptide screening, but fundamentally flawed for this specific low-mass molecule.
-
Limitation: Severe matrix interference in the m/z < 400 range obscures the [M+H]+ precursor (m/z 330.1) unless highly specialized, non-standard matrices are employed.
-
Verdict : For comprehensive structural validation of N-Cbz-AHPA, ESI-Q-TOF utilizing HCD is the superior alternative, providing the necessary energy dynamics to interrogate both the protecting group and the chiral backbone.
Mechanistic Causality in Fragmentation Pathways
Understanding why N-Cbz-AHPA fragments the way it does is critical for accurate data interpretation.
During tandem mass spectrometry (MS/MS), the Cbz protecting group exhibits highly predictable fragmentation kinetics. In positive ion mode (ESI+), the dominant pathway is the neutral loss of benzyl alcohol (108 Da) or the formation of a highly stable tropylium/benzyl cation (m/z 91), a pattern corroborated in complex Cbz-protected aminoglycosides .
However, relying solely on positive ion mode introduces a single point of failure. A robust analytical workflow must utilize negative ion mode (ESI-) as an orthogonal validation tool. In ESI-, the deprotonated molecule ([M-H]- at m/z 328.1) undergoes a diagnostic elimination of benzyl alcohol to yield a highly stable isocyanate anion (m/z 220.1). This specific pathway is a self-validating marker for N-alkoxycarbonyl derivatives .
Fig 1. Positive ion ESI-CID fragmentation pathway of N-Cbz-AHPA highlighting neutral losses.
Self-Validating Experimental Protocol
To ensure trustworthiness, the following LC-MS/MS methodology is designed as a closed, self-validating system. By employing polarity switching and collision energy (CE) stepping, the protocol inherently cross-verifies the molecule's identity.
Phase 1: Sample Preparation & Chromatographic Separation
-
Solubilization : Dilute N-Cbz-AHPA in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: Formic acid acts as a proton source to ensure robust [M+H]+ ionization, while the 50% organic modifier maintains the solubility of the lipophilic phenyl and Cbz rings, preventing column precipitation.
-
-
UHPLC Separation : Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile over 5 minutes.
-
Causality: The hydrophobic C18 stationary phase effectively retains the N-Cbz-AHPA, resolving it from unreacted, highly polar AHPA precursors or synthesis byproducts.
-
Phase 2: Dual-Polarity Ionization (Orthogonal Validation)
-
Polarity Switching : Configure the ESI source to alternate between +3.5 kV (Positive Mode) and -2.5 kV (Negative Mode) every 500 milliseconds.
-
Causality: If the chromatographic peak is truly N-Cbz-AHPA, it must exhibit both the [M+H]+ (m/z 330.1) and [M-H]- (m/z 328.1) precursor ions at the exact same retention time. This eliminates false positives from isobaric background contaminants.
-
Phase 3: Collision Energy Stepping
-
Tandem MS Acquisition : Isolate the precursor ions in Q1 and apply a CE ramp (15 eV, 25 eV, 40 eV) using Argon as the collision gas.
-
Causality: Stepping the energy ensures the capture of both the low-energy Cbz neutral losses (15-25 eV) and the high-energy AHPA backbone cleavages (40 eV) in a single analytical run.
-
Fig 2. Self-validating LC-MS/MS workflow for N-Cbz-AHPA utilizing polarity switching and CE stepping.
Quantitative Fragmentation Data
The following table summarizes the expected quantitative fragmentation data generated from the protocol above. Utilizing this reference matrix allows analysts to rapidly confirm the structural integrity of N-Cbz-AHPA batches.
| Precursor Ion | Polarity | Collision Energy | Primary Product Ion (m/z) | Neutral Loss / Fragment Identity | Diagnostic Value |
| 330.13 | Positive (+) | 15 eV | 222.08 | -108 Da (Benzyl Alcohol) | Confirms presence of intact Cbz group |
| 330.13 | Positive (+) | 35 eV | 91.05 | Benzyl Cation (C7H7+) | Universal high-energy marker for N-Cbz protection |
| 330.13 | Positive (+) | 40 eV | 178.09 | -108 Da & -44 Da (CO2) | Confirms the presence of the carboxylic acid moiety |
| 328.12 | Negative (-) | 20 eV | 220.06 | -108 Da (Benzyl Alcohol) | Yields highly stable, diagnostic isocyanate anion |
| 328.12 | Negative (-) | 40 eV | 176.07 | -108 Da & -44 Da (CO2) | Validates AHPA backbone connectivity |
References
-
Bhaumik, P., et al. (2009). "Antimalarial activity enhancement in hydroxymethylcarbonyl (HMC) isostere-based dipeptidomimetics targeting malarial aspartic protease plasmepsin." PubMed Central (PMC). URL:[Link]
-
Solyev, P. N., et al. (2023). "Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines." Antibiotics, 12(5), 894. URL:[Link]
- Umezawa, H., et al. (1977). "Biologically active substance, bestatin, and production thereof." U.S. Patent No. 4,029,547.
-
Xu, J., et al. (2012). "Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions." ResearchGate. URL:[Link]
Diastereomeric excess determination techniques for N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
Title: Diastereomeric Excess (de) Determination Techniques for N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric Acid: A Comparative Guide
Introduction
N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (N-Cbz-AHPA) is a pivotal chiral building block in the synthesis of peptidomimetic therapeutics, most notably HIV protease inhibitors (e.g., KNI-227, amprenavir) and aminopeptidase inhibitors (e.g., bestatin analogs) [1]. The pharmacological efficacy of these active pharmaceutical ingredients (APIs) is strictly dependent on the precise stereochemistry at the C2 (hydroxyl) and C3 (amino) positions. During asymmetric synthesis or chiral resolution, the target (2R,3R) configuration is often contaminated by its diastereomers, primarily the (2S,3R) or (2R,3S) epimers. Accurately quantifying the diastereomeric excess (de) is a critical quality attribute (CQA) in process chemistry.
This guide provides an in-depth, objective comparison of the primary analytical techniques used to determine the de of N-Cbz-AHPA, detailing the causality behind method selection and providing self-validating experimental protocols.
Mechanistic Overview of Stereoisomer Separation
Before selecting a technique, one must understand the fundamental physicochemical differences between the stereoisomers of N-Cbz-AHPA. Enantiomers (e.g., 2R,3R vs. 2S,3S) have identical scalar physical properties in an achiral environment and strictly require a chiral selector for differentiation. Conversely, diastereomers (e.g., 2R,3R vs. 2S,3R) possess different spatial arrangements that alter their intramolecular hydrogen bonding, dipole moments, and 3D steric profiles.
This fundamental difference dictates our analytical strategy: diastereomeric excess can be determined using achiral techniques (like standard C18 HPLC or NMR), whereas enantiomeric excess (ee) mandates chiral chromatography [1].
Caption: Decision matrix for selecting N-Cbz-AHPA stereochemical analysis methods based on project goals.
Technique Comparison & Quantitative Data
The selection of a de determination method depends on the required Limit of Quantitation (LOQ), available equipment, and whether simultaneous ee determination is necessary. Table 1 summarizes the performance metrics of the three primary methodologies.
Table 1: Comparative Performance Metrics for de Determination of N-Cbz-AHPA
| Parameter | Achiral RP-HPLC (C18) | Quantitative 1H NMR | Chiral HPLC (Cellulose/Amylose) |
| Primary Output | de only | de only | Simultaneous ee and de |
| Resolution (Rs) | > 2.0 (Diastereomers) | Baseline separated signals | > 1.5 (All 4 stereoisomers) |
| Limit of Quantitation | ~0.05% | ~1.0% | ~0.1% |
| Linearity Range | 0.1% - 100% | 1.0% - 100% | 0.1% - 100% |
| Analysis Time | 15 - 20 min | 5 - 10 min | 30 - 45 min |
| Sample Preparation | Dilution in Mobile Phase | Dissolution in CDCl3 or DMSO-d6 | Dilution in Hexane/IPA |
| Cost per Analysis | Low | Medium | High (Column cost) |
Achiral Reversed-Phase HPLC (RP-HPLC)
Causality & Mechanism: Achiral RP-HPLC is the workhorse for de determination. The (2R,3R) and (2S,3R) epimers of N-Cbz-AHPA present different hydrophobic "footprints" to the C18 stationary phase. By using an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid), the carboxylic acid moiety is fully protonated, suppressing ionization. This maximizes the hydrophobic interaction between the analyte's phenyl/Cbz groups and the C18 chains, amplifying the slight steric differences between the diastereomers and achieving baseline resolution [2].
Step-by-Step Protocol (Self-Validating System):
-
Sample Preparation: Accurately weigh 10 mg of N-Cbz-AHPA and dissolve in 10 mL of 50:50 Acetonitrile:Water (HPLC grade). Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: Octadecylsilane (C18), 250 mm × 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 20% B to 60% B over 20 minutes. (A shallow gradient ensures the closely eluting diastereomers are separated).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (amide/carboxyl absorption) and 254 nm (phenyl ring absorption).
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST): Inject a known mixture of (2R,3R) and (2S,3R) standards. The system is validated only if the Resolution (Rs) between the two peaks is > 1.5 and the tailing factor for the main peak is < 1.5.
-
Data Analysis: Calculate de using the formula: de (%) =[(Area_major - Area_minor) / (Area_major + Area_minor)] × 100
Quantitative 1H NMR (qNMR) Spectroscopy
Causality & Mechanism: When chromatographic standards for the minor diastereomer are unavailable, qNMR serves as an absolute, primary ratio method. The spatial orientation of the bulky Cbz and phenyl groups differs significantly between the erythro and threo configurations. This creates distinct anisotropic shielding environments. Consequently, the chemical shifts of the α-hydroxy proton (C2-H) and α-amino proton (C3-H) are distinctly resolved (often separated by 0.1 to 0.3 ppm) [1].
Caption: Mechanism of qNMR differentiation: Anisotropic shielding drives distinct chemical shifts for diastereomers.
Step-by-Step Protocol (Self-Validating System):
-
Sample Preparation: Dissolve 15-20 mg of the N-Cbz-AHPA sample in 0.6 mL of high-purity DMSO-d6 (or CDCl3). Ensure complete dissolution to maintain a homogeneous magnetic field.
-
Acquisition Parameters (Critical for Quantitation):
-
Frequency: ≥ 400 MHz (to ensure adequate signal dispersion).
-
Pulse Angle: 90° (for maximum signal-to-noise).
-
Relaxation Delay (D1): Must be set to ≥ 5 × T1 (Longitudinal relaxation time) of the protons of interest. For the C2-H proton, a D1 of 10-15 seconds is usually required. Failing to use a sufficient D1 will result in incomplete relaxation and skewed integration ratios.
-
Number of Scans (NS): 64 to 128 (to achieve a Signal-to-Noise ratio > 150:1 for the minor diastereomer peak).
-
-
System Suitability Test (SST): Verify that the baseline is perfectly flat and phase correction is absolute. The S/N of the minor peak must exceed 10 for accurate quantitation.
-
Data Analysis: Integrate the distinct C2-H or C3-H multiplets for both diastereomers. de (%) =[(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] × 100
Chiral HPLC (Simultaneous ee and de)
Causality & Mechanism: If the synthetic route carries a risk of enantiomeric leakage (e.g., formation of the (2S,3S) isomer), achiral methods are insufficient. Chiral stationary phases (CSPs), such as immobilized amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), form transient diastereomeric complexes with the enantiomers. The differences in hydrogen bonding, π-π interactions, and steric inclusion within the chiral grooves allow for the separation of all four possible stereoisomers (2R,3R; 2S,3S; 2R,3S; 2S,3R) in a single run.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 1 mg/mL of N-Cbz-AHPA in Hexane/Isopropanol (80:20).
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Trifluoroacetic Acid (80 : 20 : 0.1 v/v/v). The 0.1% TFA is critical to suppress the tailing of the carboxylic acid.
-
Flow Rate: 0.8 mL/min (Isocratic).
-
Temperature: 25 °C.
-
-
Data Analysis: The chromatogram will yield up to four peaks. The de is calculated by comparing the sum of the target enantiomer pair against the diastereomeric pair, while ee is calculated by comparing the target (2R,3R) against its strict enantiomer (2S,3S).
Conclusion
For routine process monitoring and rapid optimization of N-Cbz-AHPA synthesis, Achiral RP-HPLC offers the best balance of speed, sensitivity, and cost-efficiency. Quantitative NMR is the premier choice for absolute structural confirmation and de determination when reference standards for the minor epimers are unavailable. However, for final API intermediate release where complete stereochemical profiling is mandated by regulatory bodies, Chiral HPLC remains the indispensable gold standard.
References
-
He, X., Guillot, R., Deloisy, S., & Aitken, D. J. (2024). High anti Diastereoselectivity in a Tandem Oxyhomologation–Coupling Protocol for the Preparation of Amides and Peptides Incorporating α-Hydroxy β-Amino Acids. Organic Letters, 26(11), 2207-2211.[Link]
- Katoh, T., et al. (2006). Process for producing 3-amino-2-hydroxypropionic acid derivatives. U.S.
A Comprehensive Guide to the Safe Disposal of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (CAS No. 62023-58-9). As a Senior Application Scientist, this guide is formulated to provide not just a set of instructions, but a framework for understanding the principles behind safe chemical waste management in a laboratory setting. The procedures outlined here are designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols and the official Safety Data Sheet (SDS) provided by the manufacturer.
Core Principles of Chemical Waste Management
The proper disposal of any chemical substance is grounded in the fundamental principles of safety, environmental protection, and regulatory compliance. For a compound like N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid, which is a protected amino acid derivative, a cautious approach is warranted even in the absence of specific hazard classifications.
The "Precautionary Principle": In the absence of a definitive Safety Data Sheet classifying this specific compound as non-hazardous, it is prudent to handle it as a potentially hazardous substance. This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.
Hazard Identification and Risk Assessment
While a specific, publicly available Safety Data Sheet (SDS) for N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid with detailed hazard information is not readily found, we can infer potential hazards based on similar compounds and general principles of organic chemistry.
Inferred Potential Hazards:
-
Solid Particulate Inhalation: As a solid, fine powders can be inhaled, potentially causing respiratory irritation.
-
Skin and Eye Irritation: Though not confirmed, many organic compounds can cause irritation upon contact with skin and eyes.
-
Thermal Decomposition: In the event of a fire, thermal decomposition may release irritating gases and vapors, such as carbon monoxide and carbon dioxide.
It is imperative to obtain the manufacturer's or supplier's SDS for this compound, as it will contain specific and authoritative hazard information.
Personal Protective Equipment (PPE)
A fundamental aspect of safe chemical handling is the consistent and correct use of Personal Protective Equipment.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder and potential splashes. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Generally not required for small quantities handled in a well-ventilated area. A dust mask may be used for weighing. | If significant dust is generated, a NIOSH-approved respirator may be necessary. Consult your institution's EHS for guidance on respiratory protection. |
Spill and Accidental Release Protocol
In the event of a spill, a calm and methodical response is crucial to ensure safety and prevent further contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Restrict access to the area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust. Use a dustpan and brush designated for chemical spills.
-
Absorb and Collect: Place the swept-up material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. The cleaning materials should also be disposed of as hazardous waste.
-
Ventilate the Area: Ensure the area is well-ventilated to disperse any remaining airborne particles.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocol.
Proper Disposal Procedures
The disposal of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid must be conducted in accordance with all federal, state, and local regulations. The following is a general guide based on best practices for solid organic chemical waste that is not classified as acutely hazardous.
Waste Classification:
In the absence of a specific SDS, it is recommended to classify this compound as a non-hazardous solid organic waste . However, some jurisdictions may have specific requirements for the disposal of any laboratory-generated chemical waste. Always consult with your institution's EHS department for proper waste classification.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this chemical waste with other waste streams, such as solvents, aqueous waste, or sharps.
-
Containerization:
-
Place the solid waste in a designated, leak-proof, and sealable container.
-
The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bucket or a securely sealed plastic bag).
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid".
-
Include the CAS number: "62023-58-9".
-
Indicate that it is "Solid Chemical Waste for Disposal".
-
Add any other information required by your institution's EHS department.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or central waste storage facility.
-
The storage area should be well-ventilated and away from sources of ignition.
-
-
Disposal Request:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Provide a complete and accurate description of the waste.
-
Disposal "Don'ts":
-
DO NOT pour this chemical down the drain.
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT mix this chemical with incompatible waste materials.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid.
Caption: Disposal decision workflow for N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid.
References
Sources
Personal protective equipment for handling N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
As a Senior Application Scientist, I recognize that handling specialized chiral intermediates requires moving beyond generic safety data sheets. N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (CAS: 62023-58-9), commonly referred to as Cbz-AHPBA, is a foundational building block in the synthesis of HIV protease inhibitors (such as Saquinavir analogs) and advanced peptidomimetics[1].
While the acute systemic toxicity of this compound is generally low, its physical state as a fine crystalline powder and its lipophilic protecting group dictate strict operational and personal protective equipment (PPE) protocols. This guide provides a self-validating, causality-driven framework for the safe handling, reaction setup, and disposal of Cbz-AHPBA.
Hazard Profile & The Causality of Protection
To design an effective safety protocol, we must first understand the why behind the hazards[2]:
-
Respiratory Hazard (Micro-particulates): Cbz-AHPBA is typically supplied as a fine, lyophilized, or milled powder. These micro-particulates can easily bypass upper respiratory cilia, leading to localized mechanical irritation of the respiratory tract.
-
Dermal Penetration Potential: The addition of the carboxybenzyl (Cbz) protecting group significantly increases the lipophilicity of the amino acid backbone[3]. This lipophilicity enhances the compound's ability to penetrate the stratum corneum (the outer layer of skin) compared to unprotected amino acids, necessitating strict chemical barrier protocols.
-
Electrostatic Dispersion: Like many protected amino acids, Cbz-AHPBA accumulates static charge during storage and transit. Opening a statically charged container can cause immediate aerosolization of the powder into the worker's breathing zone.
Quantitative PPE & Safety Matrix
Standardize your laboratory's PPE requirements based on the operational scale. The following matrix summarizes the precise protective barriers required to mitigate the hazards described above.
| Operational Scale | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Analytical (< 1 g) | Safety glasses with side shields | Single-layer Nitrile (4 mil) | N/A (Must perform in Fume Hood) | Standard flame-retardant lab coat |
| Preparative (1 g - 100 g) | Chemical safety goggles | Double-layer Nitrile (8 mil) | N95/P100 particulate respirator | Lab coat + disposable sleeves |
| Bulk (> 100 g) | Full face shield over goggles | Butyl rubber over Nitrile | Half-face respirator with P100 filters | Tyvek suit or chemical-resistant apron |
Standard Operating Procedure: Step-by-Step Workflow
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.
Phase 1: Pre-Operation & Weighing
-
Environmental Control: Turn on the chemical fume hood and verify the face velocity is operating between 80–120 feet per minute (fpm).
-
Self-Validation Check: Tape a 1-inch strip of a Kimwipe to the bottom edge of the sash. The paper should pull gently and steadily inward. If it flutters violently or hangs straight down, the airflow is unsafe; do not open the chemical container.
-
-
Static Mitigation: Pass a static eliminator (ionizing bar or gun) over the weighing balance, spatulas, and the sealed chemical bottle.
-
Causality: Eliminating static prevents the "jump" of fine powders, ensuring both the safety of the operator and the stoichiometric accuracy of your peptide coupling reaction.
-
-
Transfer: Tare a V-shaped, anti-static weigh boat. Open the Cbz-AHPBA container slowly and transfer the solid using a grounded metal spatula.
Phase 2: Reaction Setup (The "Wet Transfer" Method)
-
In-Boat Dissolution: Instead of pouring the dry powder from the weigh boat into the reaction flask (which risks dust generation), add your reaction solvent (e.g., DMF, DCM, or THF) directly into the weigh boat to dissolve the Cbz-AHPBA.
-
Quantitative Transfer: Pipette the dissolved solution into your reaction vessel. Rinse the weigh boat twice with 1-2 mL of solvent and add the rinses to the vessel.
-
Causality: This "wet transfer" methodology completely eliminates the risk of airborne dust during the final transfer, ensuring 100% material recovery and zero inhalation exposure.
-
Operational & Disposal Workflow Visualization
Operational workflow for the safe handling, wet transfer, and disposal of Cbz-AHPBA.
Decontamination & Disposal Plan
Proper end-of-life management for chemicals and contaminated PPE is as critical as the synthesis itself[4].
-
Spill Response & Surface Decontamination: Never dry-sweep a powder spill of Cbz-AHPBA. Dry sweeping resuspends microscopic dust particles. Instead, dampen an absorbent pad with 70% Isopropanol (IPA) or water, gently place it over the spill to trap the powder, and wipe inward. Follow with a secondary wet wipe of the balance and fume hood surfaces.
-
Solid Waste Disposal: Collect all contaminated weigh boats, spatulas, wipes, and disposable PPE (gloves, sleeves) in a sealed, clearly labeled solid hazardous waste container. Disposal Route: Must be routed to a high-temperature chemical incinerator equipped with an afterburner and scrubber. Causality: Combustion of amino acid derivatives generates toxic nitrogen oxides (NOx); scrubbers are required to neutralize these emissions.
-
Liquid Waste Disposal: Segregate liquid reaction waste based on the solvent used during the wet transfer. If Dichloromethane (DCM) was used, route to the Halogenated waste carboy. If Dimethylformamide (DMF) or Tetrahydrofuran (THF) was used, route to the Non-Halogenated waste carboy.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
